Eniporide hydrochloride
Description
Properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLKKCAKGABAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eniporide Hydrochloride: A Deep Dive into its Cardioprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eniporide hydrochloride is a potent and selective inhibitor of the sarcolemmal sodium-hydrogen exchanger isoform 1 (NHE-1), a key regulator of intracellular pH in cardiac myocytes. During myocardial ischemia and reperfusion, the intracellular acidosis triggers a cascade of events, including the overactivation of NHE-1. This leads to a detrimental rise in intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a massive influx of calcium. This calcium overload is a central player in mediating reperfusion injury, leading to cardiomyocyte death, myocardial stunning, and arrhythmias. Eniporide, by blocking NHE-1, aims to interrupt this pathological sequence at its root, thereby mitigating ischemia-reperfusion injury and preserving cardiac function. This technical guide provides an in-depth exploration of the molecular mechanism of eniporide, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its cardioprotective effects by specifically targeting and inhibiting the NHE-1 protein in the plasma membrane of cardiac myocytes.
The Role of NHE-1 in Ischemia-Reperfusion Injury
Under normal physiological conditions, NHE-1 plays a crucial "housekeeping" role in maintaining intracellular pH (pHi) by extruding a proton (H⁺) in exchange for an extracellular sodium ion (Na⁺). However, the scenario dramatically changes during myocardial ischemia. The lack of oxygen forces cardiomyocytes to switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a sharp drop in intracellular pH (acidosis).
This intracellular acidosis is a potent activator of NHE-1. The exchanger works overtime to expel the excess protons, but this comes at a steep price: a significant influx and accumulation of intracellular sodium ([Na⁺]i). This rise in [Na⁺]i has a critical downstream consequence. It reduces the electrochemical gradient for Na⁺ across the cell membrane, which is the primary driving force for the forward mode of the sodium-calcium exchanger (NCX). The NCX, which normally expels calcium (Ca²⁺) from the cell, reverses its direction of operation. This "reverse mode" NCX now imports Ca²⁺ into the cardiomyocyte, leading to a rapid and massive increase in intracellular calcium concentration ([Ca²⁺]i).
This pathological calcium overload triggers a cascade of detrimental events:
-
Mitochondrial Dysfunction: Mitochondria sequester the excess cytosolic Ca²⁺, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and uncoupling of oxidative phosphorylation. This cripples the cell's energy production capacity and releases pro-apoptotic factors.
-
Hypercontracture and Sarcomeric Damage: The elevated [Ca²⁺]i leads to sustained contraction of the myofibrils (hypercontracture), which can cause irreversible structural damage to the sarcomeres and the cytoskeleton.
-
Activation of Degradative Enzymes: Calcium-dependent proteases (calpains) and phospholipases are activated, leading to the breakdown of cellular proteins and membranes.
-
Arrhythmogenesis: The altered ionic balance and membrane potential contribute to the generation of fatal cardiac arrhythmias.
Eniporide's Intervention
Eniporide is a highly specific inhibitor of the NHE-1 isoform. By binding to the exchanger, eniporide effectively blocks the influx of Na⁺ that is coupled to H⁺ extrusion during ischemia and early reperfusion. This targeted inhibition breaks the pathological chain of events:
-
Prevention of Intracellular Sodium Overload: By inhibiting NHE-1, eniporide prevents the excessive accumulation of [Na⁺]i in response to intracellular acidosis.
-
Preservation of NCX Function: By maintaining a lower [Na⁺]i, eniporide preserves the normal forward mode of the NCX, allowing it to continue extruding Ca²⁺ from the cell.
-
Attenuation of Intracellular Calcium Overload: The primary consequence of eniporide's action is the prevention of the massive and detrimental rise in [Ca²⁺]i during reperfusion.
-
Cardioprotection: By mitigating calcium overload, eniporide protects the cardiomyocyte from mitochondrial damage, hypercontracture, enzymatic degradation, and arrhythmogenesis, ultimately reducing infarct size and improving post-ischemic cardiac function.
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of molecules and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of NHE-1 in Ischemia-Reperfusion and Eniporide's Intervention
Caption: Mechanism of eniporide in preventing ischemia-reperfusion injury.
Experimental Workflow for Assessing Eniporide's Efficacy
Caption: Workflow for studying eniporide's effects on isolated cardiomyocytes.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy of eniporide and the effects of NHE-1 inhibition on ion homeostasis in cardiac myocytes.
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ for NHE-1 Inhibition | 4.5 nM | Human NHE-1 expressed in CHO-K1 cells | [1] |
| 40 ± 11 nM | Human Platelet NHE-1 |
| Condition | Parameter | Control | NHE-1 Inhibitor (EIPA) | Reference |
| Baseline | Intracellular Na⁺ (mEq/kg dry weight) | 18.1 ± 3.2 | 16.2 ± 2.4 | [2] |
| Intracellular Ca²⁺ (nM) | 332 ± 42 | 255 ± 32 | [2] | |
| Ischemia | Intracellular Na⁺ (mEq/kg dry weight) | 110.6 ± 14.0 | 39.6 ± 9.6 | [2] |
| Intracellular Ca²⁺ (nM) | 1157 ± 89 | 616 ± 69 | [2] | |
| Reperfusion | Intracellular Na⁺ (mEq/kg dry weight) | 53.3 ± 12.3 | 12.6 ± 3.5 | [2] |
| Intracellular Ca²⁺ (nM) | 842 ± 55 | 298 ± 34 | [2] |
Note: Data for ion concentrations were obtained using the NHE-1 inhibitor ethylisopropylamiloride (EIPA) in newborn rabbit hearts and serve as an illustration of the effects of NHE-1 inhibition.
Experimental Protocols
Isolation of Adult Ventricular Myocytes
Principle: This protocol describes the isolation of viable, calcium-tolerant ventricular myocytes from an adult rodent heart using Langendorff perfusion and enzymatic digestion.
Materials:
-
Anesthesia (e.g., pentobarbital)
-
Heparin
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Calcium-free perfusion buffer
-
Enzyme solution (perfusion buffer with collagenase type II and protease type XIV)
-
Stop solution (perfusion buffer with 10% fetal bovine serum)
-
Langendorff apparatus
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Excise the heart quickly and place it in ice-cold perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated perfusion buffer at 37°C.
-
Switch to calcium-free perfusion buffer for 5-10 minutes to stop spontaneous contractions and disrupt cell-cell junctions.
-
Perfuse with the enzyme solution for 10-20 minutes, or until the heart becomes flaccid.
-
Remove the heart from the apparatus, trim away atria and connective tissue, and gently mince the ventricular tissue in the stop solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and resuspend them in fresh perfusion buffer.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.25 mM.
-
Assess cell viability and morphology under a microscope. Healthy myocytes should be rod-shaped with clear striations.
Measurement of Intracellular pH using BCECF-AM
Principle: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) is a cell-permeant fluorescent dye that is cleaved by intracellular esterases to the membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure intracellular pH ratiometrically.
Materials:
-
Isolated cardiac myocytes
-
BCECF-AM stock solution (in DMSO)
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
Procedure:
-
Incubate the isolated cardiomyocytes with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with fresh HBS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 15-20 minutes at room temperature.
-
Mount the cells on the stage of the fluorescence microscope or in a microplate reader.
-
Excite the cells alternately at approximately 490 nm and 440 nm and record the fluorescence emission at around 535 nm.
-
The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.
-
Calibrate the fluorescence ratio to absolute pH values using nigericin in a high-potassium buffer at different known pH values.
Measurement of Intracellular Calcium using Fura-2 AM
Principle: Fura-2 acetoxymethyl ester (Fura-2 AM) is a ratiometric fluorescent indicator for intracellular calcium. Similar to BCECF-AM, it is cell-permeant and is trapped intracellularly after cleavage by esterases. The excitation spectrum of Fura-2 shifts upon binding to Ca²⁺.
Materials:
-
Isolated cardiac myocytes
-
Fura-2 AM stock solution (in DMSO)
-
HEPES-buffered saline (HBS)
-
Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission filter around 510 nm.
Procedure:
-
Load the cardiomyocytes with 2-5 µM Fura-2 AM in HBS for 20-40 minutes at room temperature in the dark.
-
Wash the cells three times with HBS to remove the extracellular indicator.
-
Allow for complete de-esterification for at least 20 minutes.
-
Place the cells in a perfusion chamber on the microscope stage.
-
Excite the cells alternately at approximately 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.
-
The ratio of the fluorescence intensities (340/380) is an indicator of the intracellular free calcium concentration.
-
Perform in situ calibration at the end of each experiment to convert the fluorescence ratios to absolute Ca²⁺ concentrations. This typically involves using ionophores like ionomycin in solutions with known Ca²⁺ concentrations (zero and saturating).
Conclusion
This compound represents a targeted therapeutic strategy for the mitigation of myocardial ischemia-reperfusion injury. Its specific inhibition of the NHE-1 isoform in cardiac myocytes effectively prevents the detrimental intracellular sodium and subsequent calcium overload that are hallmarks of reperfusion damage. The preclinical data strongly support its mechanism of action, demonstrating a clear potential for cardioprotection. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced effects of eniporide and other NHE-1 inhibitors in various models of cardiac injury. A thorough understanding of this mechanism is crucial for the continued development and optimization of therapeutic interventions aimed at preserving cardiac function in the face of ischemic insults.
References
Discovery and synthesis of Eniporide hydrochloride
An In-Depth Technical Guide to the Discovery and Synthesis of Eniporide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume regulation.[1] In pathological conditions such as myocardial ischemia and reperfusion, the over-activation of NHE-1 is implicated in the cascade of events leading to cell injury and death. Eniporide was developed as a cardioprotective agent with the potential to mitigate the damage associated with acute myocardial infarction.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.
Discovery and Medicinal Chemistry
The development of selective NHE-1 inhibitors like Eniporide emerged from the understanding that while NHE-1 is essential for normal cellular function, its hyperactivity during ischemia-reperfusion contributes to intracellular sodium and subsequent calcium overload, leading to cardiac damage.[4] The medicinal chemistry strategy focused on developing compounds that could selectively inhibit NHE-1 over other NHE isoforms. This led to the exploration of various chemical scaffolds, with the acylguanidine class of compounds showing particular promise. Eniporide belongs to this class of drugs, which were designed to have improved potency and selectivity for NHE-1.[5]
Synthesis of this compound
A Representative Synthetic Approach:
A key intermediate would be a suitably substituted benzoic acid, which would then be activated and reacted with guanidine to form the final product. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.
-
Step 1: Synthesis of the Benzoyl Moiety: The synthesis would likely begin with the construction of the substituted benzene ring containing the methyl, methylsulfonyl, and pyrrol-1-yl groups.
-
Step 2: Guanidinylation: The carboxylic acid of the benzoyl moiety would be activated, for example, by conversion to an acyl chloride or using a peptide coupling agent, followed by reaction with guanidine.
-
Step 3: Salt Formation: The resulting free base of Eniporide would then be treated with a solution of hydrogen chloride in a suitable solvent to precipitate this compound.
Mechanism of Action
Eniporide exerts its pharmacological effect by directly inhibiting the NHE-1 protein.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons from the cell in exchange for sodium ions. This leads to an accumulation of intracellular sodium. The increased intracellular sodium concentration reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and leading to calcium overload. This calcium overload is a key contributor to myocardial cell injury, stunning, and arrhythmias. By inhibiting NHE-1, Eniporide prevents the initial rise in intracellular sodium, thereby mitigating the subsequent calcium overload and its detrimental effects on cardiomyocytes.[4]
Signaling Pathways
The inhibition of NHE-1 by Eniporide interrupts a critical signaling cascade that leads to cellular damage during ischemia-reperfusion. The following diagram illustrates the key steps in this pathway.
Preclinical Pharmacology
Extensive preclinical studies in both in vitro and in vivo models have demonstrated the cardioprotective effects of Eniporide.[2] These studies have shown that Eniporide can reduce infarct size, improve cardiac function, and decrease the incidence of arrhythmias following myocardial ischemia-reperfusion injury.[3][6]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Eniporide.
Table 1: In Vitro and In Vivo Efficacy of Eniporide
| Parameter | Species/Model | Value | Reference |
| IC50 (NHE-1 Inhibition) | Human Platelets | 12 ng/mL | [7] |
| Infarct Size Reduction | Rat (in vivo) | Dose-dependent reduction | [7] |
| Infarct Size Reduction | Pig (in vivo) | 3 mg/kg IV improved cardiac performance | [3] |
Table 2: Pharmacokinetic Parameters of Eniporide in Healthy Volunteers
| Parameter | Value | Reference |
| Half-life (t½) | ~2 hours | [7] |
| Total Body Clearance | 34.4 L/h | [7] |
| Volume of Distribution (Vdss) | 77.5 L | [7] |
| Renal Excretion (unchanged) | 43% of dose | [7] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro NHE-1 Inhibition Assay (Platelet Swelling Assay)
This assay measures the inhibition of NHE-1 activity by assessing the swelling of platelets in response to a sodium propionate-induced acid load.
Materials:
-
Platelet-rich plasma (PRP)
-
Sodium propionate solution
-
This compound solutions of varying concentrations
-
Spectrophotometer or plate reader capable of measuring light scattering or absorbance
Protocol:
-
Prepare platelet-rich plasma from whole blood.
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control.
-
Induce an intracellular acid load and subsequent NHE-1 activation by adding sodium propionate.
-
Monitor the change in light transmittance or absorbance over time. A decrease in absorbance indicates platelet swelling.
-
Calculate the rate of swelling for each concentration of Eniporide.
-
Determine the IC50 value by plotting the inhibition of swelling rate against the log of the Eniporide concentration.
In Vivo Myocardial Infarction Model (Rat)
This model is used to assess the cardioprotective effects of Eniporide in a living organism.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
This compound solution for injection
-
Triphenyltetrazolium chloride (TTC) stain
Protocol:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.
-
After a defined period of ischemia (e.g., 30 minutes), administer this compound or vehicle intravenously.
-
Remove the ligature to allow for reperfusion of the coronary artery.
-
After a period of reperfusion (e.g., 2 hours), excise the heart.
-
Perfuse the heart with TTC stain to delineate the viable and infarcted tissue.
-
Measure the area at risk and the infarct size.
-
Calculate the infarct size as a percentage of the area at risk.
Clinical Studies
The most significant clinical trial of Eniporide was the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction) trial.[8][9] This was a large, randomized, double-blind, placebo-controlled phase 2 trial.[8] In the first stage of the study, 100 mg and 150 mg doses of Eniporide showed a reduction in infarct size, particularly in patients undergoing angioplasty.[8][9] However, in the second stage of the trial, there was no significant difference in infarct size between the Eniporide and placebo groups.[8][9] Overall, the study did not demonstrate a significant benefit of Eniporide in reducing infarct size or improving clinical outcomes in patients with acute ST-elevation myocardial infarction.[8]
Conclusion
This compound is a well-characterized selective NHE-1 inhibitor that demonstrated significant promise in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, centered on the prevention of intracellular sodium and calcium overload, is well-understood. However, despite the strong preclinical rationale and initial positive signals, the large-scale clinical trial (ESCAMI) did not confirm its efficacy in reducing infarct size or improving clinical outcomes in the broad population of patients with acute myocardial infarction.[8] The development of Eniporide highlights the challenges of translating promising preclinical findings into clinically effective therapies.
References
- 1. jacc.org [jacc.org]
- 2. preprints.org [preprints.org]
- 3. Pharmacologic therapy for reducing myocardial infarct size in clinical trials: failed and promising approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 211813-86-4 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sabiporide Reduces Ischemia-Induced Arrhythmias and Myocardial Infarction and Attenuates ERK Phosphorylation and iNOS Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. US4454324A - Process for production of encainide - Google Patents [patents.google.com]
Eniporide Hydrochloride: A Technical Guide to its Effects on Intracellular Sodium and Calcium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eniporide hydrochloride is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH. In pathophysiological conditions such as myocardial ischemia-reperfusion injury, intracellular acidosis triggers the hyperactivity of NHE-1, leading to an excessive influx of sodium ions (Na⁺). This intracellular sodium overload is a critical event that subsequently drives a reversal of the Na⁺/Ca²⁺ exchanger (NCX), resulting in a massive influx of calcium ions (Ca²⁺) and subsequent cellular injury and death. This technical guide provides an in-depth analysis of the effects of this compound on intracellular sodium and calcium homeostasis, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Attenuation of Intracellular Sodium and Calcium Overload
This compound exerts its therapeutic effect by directly targeting and inhibiting the NHE-1 protein.[1] Under ischemic conditions, anaerobic metabolism leads to the accumulation of intracellular protons (H⁺), causing a drop in intracellular pH (acidosis). To counteract this, the NHE-1 transporter is activated, extruding H⁺ in exchange for extracellular Na⁺.[2] While this is a protective mechanism under normal conditions, its overactivation during prolonged ischemia leads to a detrimental accumulation of intracellular Na⁺.
This initial sodium overload disrupts the normal function of the Na⁺/Ca²⁺ exchanger (NCX). The NCX typically operates in its "forward mode," extruding Ca²⁺ from the cell. However, the high intracellular Na⁺ concentration reverses the exchanger's operation to a "reverse mode," where it transports Na⁺ out of the cell in exchange for bringing Ca²⁺ in. This leads to a rapid and significant increase in intracellular Ca²⁺ concentration, a condition known as calcium overload. Elevated intracellular Ca²⁺ activates various downstream pathological processes, including mitochondrial dysfunction, activation of proteases and phospholipases, and ultimately, cell death.[3][4]
Eniporide, by blocking the NHE-1, prevents the initial surge in intracellular Na⁺, thereby pre-empting the subsequent cascade of events that lead to Ca²⁺ overload and cellular damage.[3]
Quantitative Data on Ion Concentration Changes
The following tables summarize the quantitative effects of eniporide on intracellular sodium and the anticipated, mechanistically linked effects on intracellular calcium during ischemia.
| Parameter | Condition | Control (Untreated) | Eniporide-Treated | Reference |
| Intracellular Sodium ([Na⁺]i) | 30 minutes of ischemia in rat hearts | 293 ± 26% of baseline | 146 ± 6% of baseline | [3] |
Table 1: Effect of Eniporide on Intracellular Sodium Concentration During Ischemia. This table presents the percentage increase in intracellular sodium concentration compared to baseline levels after 30 minutes of ischemia in isolated rat hearts, with and without eniporide treatment. The data clearly demonstrates the significant attenuation of sodium overload by eniporide.
| Parameter | Condition | Control (Untreated) | Eniporide-Treated | Reference |
| Intracellular Calcium ([Ca²⁺]i) | Ischemia-Reperfusion in guinea pig hearts | Significant increase (overload) | Attenuated increase | [4] (Qualitative) |
Experimental Protocols
Measurement of Intracellular Sodium Concentration ([Na⁺]i) using SBFI-AM
This protocol describes the measurement of [Na⁺]i in isolated cardiomyocytes using the fluorescent indicator Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM).
Materials:
-
Isolated cardiomyocytes
-
Collagenase solution for cell isolation
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4)
-
SBFI-AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (250 mM stock in NaOH)
-
Ionophores (e.g., gramicidin, monensin) for calibration
-
Fluorescence microscopy system with dual-excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 510 nm.
Procedure:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig) using a standard enzymatic digestion protocol with collagenase.
-
Cell Loading with SBFI-AM:
-
Resuspend the isolated cardiomyocytes in Tyrode's solution.
-
Prepare a loading solution by adding SBFI-AM to Tyrode's solution to a final concentration of 5-10 µM.
-
Add Pluronic F-127 to the loading solution (final concentration ~0.02%) to aid in dye solubilization.
-
Incubate the cells in the loading solution at room temperature for 60-90 minutes in the dark.
-
-
Washing: After incubation, wash the cells twice with fresh Tyrode's solution to remove extracellular dye.
-
De-esterification: Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature in the dark. During this time, add probenecid (final concentration 1-2.5 mM) to the Tyrode's solution to inhibit the extrusion of the dye by organic anion transporters.
-
Fluorescence Measurement:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission fluorescence at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular sodium concentration.
-
-
In Situ Calibration: At the end of each experiment, perform an in situ calibration by exposing the cells to solutions with known Na⁺ concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na⁺ concentrations. This allows for the conversion of the fluorescence ratio to absolute [Na⁺]i values.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM
This protocol outlines the measurement of [Ca²⁺]i in isolated cardiomyocytes using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).
Materials:
-
Isolated cardiomyocytes
-
Tyrode's solution
-
Fura-2 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (250 mM stock in NaOH)
-
Solutions for calibration (e.g., Ca²⁺-free Tyrode's with EGTA, and high Ca²⁺ Tyrode's with a Ca²⁺ ionophore like ionomycin).
-
Fluorescence microscopy system with dual-excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 510 nm.
Procedure:
-
Cardiomyocyte Isolation: Isolate cardiomyocytes as described in the SBFI protocol.
-
Cell Loading with Fura-2 AM:
-
Resuspend the cardiomyocytes in Tyrode's solution.
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and ~0.02% Pluronic F-127 in Tyrode's solution.
-
Incubate the cells in this solution for 20-40 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with fresh Tyrode's solution to remove extracellular Fura-2 AM.
-
De-esterification: Allow for de-esterification for at least 30 minutes at room temperature in the dark. Add probenecid (1-2.5 mM) to the extracellular solution to prevent dye leakage.
-
Fluorescence Measurement:
-
Place the coverslip with loaded cells on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is directly related to the intracellular free Ca²⁺ concentration.
-
-
In Situ Calibration: To convert the fluorescence ratio to absolute [Ca²⁺]i, perform an in situ calibration at the end of the experiment. This typically involves exposing the cells to a Ca²⁺-free solution containing EGTA to obtain the minimum fluorescence ratio (Rmin) and then to a solution with a saturating Ca²⁺ concentration in the presence of a Ca²⁺ ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio (Rmax). The Grynkiewicz equation can then be used to calculate [Ca²⁺]i.
Visualizations
Signaling Pathway of Eniporide's Action in Ischemia-Reperfusion
Caption: Signaling pathway of eniporide's cardioprotective effect.
Experimental Workflow for Measuring Intracellular Ion Concentrations
Caption: Workflow for ion concentration measurement.
Conclusion
This compound effectively mitigates the detrimental rise in intracellular sodium and the subsequent calcium overload that characterizes myocardial ischemia-reperfusion injury. By specifically inhibiting the Na+/H+ exchanger isoform 1, eniporide represents a targeted therapeutic strategy to prevent the initial ionic imbalance that triggers a cascade of events leading to cardiomyocyte death. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working to further elucidate the therapeutic potential of NHE-1 inhibitors in cardiovascular disease. The provided visualizations of the signaling pathway and experimental workflow serve to clarify the complex mechanisms and procedures involved in this area of research.
References
- 1. Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Na+/H+ Exchange During Ischemia and Reperfusion Impairs Mitochondrial Bioenergetics and Myocardial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Eniporide as a selective NHE-1 inhibitor
Eniporide: A Technical Profile of a Selective NHE-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of Eniporide (EMD-96785), a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). Eniporide was developed as a cardioprotective agent to mitigate ischemia-reperfusion injury, a critical concern in clinical events such as acute myocardial infarction.
Mechanism of Action and Therapeutic Rationale
The primary target of Eniporide is the NHE-1, the predominant isoform of the Na+/H+ exchanger in the myocardium.[1][2] During myocardial ischemia, intracellular acidosis triggers the activation of NHE-1, which extrudes protons from the cell in exchange for extracellular sodium ions. This leads to an accumulation of intracellular sodium (Na+). The elevated intracellular Na+ concentration reverses the normal operation of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions (Ca2+). This Ca2+ overload is a central factor in the pathophysiology of reperfusion injury, leading to hypercontracture, mitochondrial damage, and ultimately, cell death.[1][3]
Eniporide is designed to selectively block the NHE-1 transporter, thereby preventing the initial Na+ influx that triggers the cascade of events leading to Ca2+ overload and subsequent myocardial damage.[4] Preclinical studies have consistently shown that Eniporide can limit infarct size and improve cardiac performance in animal models of ischemia-reperfusion.[5]
In Vitro Selectivity and Potency
Eniporide demonstrates high potency and selectivity for the human NHE-1 isoform. Studies using engineered cell lines that express specific human NHE isoforms have quantified its inhibitory activity.
| Parameter | Value | Cell Line / Assay System | Reference |
| IC₅₀ (hNHE-1) | 4.5 nM | CHO-K1 cells expressing human NHE-1 | [6] |
| IC₅₀ (hNHE-2) | >150-fold selective vs. NHE-1 | Not specified, implied comparison | [7] |
| IC₅₀ (hNHE-3) | >150-fold selective vs. NHE-1 | Not specified, implied comparison | [7] |
| IC₅₀ (Platelet Swelling) | 12 ng/mL | Human Platelet Swelling Assay | [8] |
| Table 1: In Vitro Potency and Selectivity of Eniporide. |
Experimental Protocol: NHE Isoform Inhibition Assay
The selectivity of Eniporide was determined using a well-established in vitro assay system.[6]
-
Cell Line Development: Na+/H+ exchanger (NHE)-deficient Chinese hamster ovary (CHO-K1) cells were used as the host system. These cells were stably transfected to express individual human NHE isoforms (hNHE-1, hNHE-2, hNHE-3).
-
Intracellular pH Monitoring: The Na+/H+ exchange activity was measured by monitoring changes in intracellular pH (pHi). Cells were loaded with a pH-sensitive fluorescent dye (e.g., BCECF).
-
Acid Loading: An intracellular acid load was induced, typically using the ammonium chloride (NH₄Cl) prepulse technique. This artificially lowers the pHi, creating a driving force for H+ extrusion.
-
Activity Measurement: Upon removal of the NH₄Cl and placement in a sodium-containing buffer, the rate of pHi recovery is measured. This recovery is dependent on the activity of the expressed NHE isoform.
-
Inhibitor Testing: The assay was performed in the presence of varying concentrations of Eniporide. The concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery was determined as the IC₅₀ value.
Human Pharmacokinetics
The pharmacokinetic profile of Eniporide has been characterized in both healthy volunteers and patients with acute myocardial infarction. The drug exhibits predictable, linear pharmacokinetics within the therapeutic dose range.[8][9]
| Parameter | Healthy Subjects | AMI Patients | Unit | Reference |
| Administration | Intravenous (2.5-100 mg) | Intravenous (up to 400 mg) | - | [8][9] |
| Half-life (t½) | ~2 | Not specified | hours | [8] |
| Total Body Clearance | 34.4 (non-compartmental) 29.2 (population model) | 20.8 (population model) | L/h | [8][9] |
| Volume of Distribution (Vdss) | 77.5 (non-compartmental) 20.4 (population model) | 16.9 (population model) | L | [8][9] |
| Renal Excretion | ~43% (unchanged) | Not specified | % of dose | [8] |
| Table 2: Pharmacokinetic Parameters of Eniporide in Humans. |
Experimental Protocol: Pharmacokinetic/Pharmacodynamic Study
A study in healthy volunteers established the pharmacokinetic profile and identified a key pharmacodynamic biomarker.[8]
-
Study Design: Intravenous administration of Eniporide in doses ranging from 2.5 to 100 mg.
-
Sample Collection: Serial blood and urine samples were collected over a specified time course.
-
Bioanalysis: Concentrations of Eniporide and its major metabolite were measured using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using both non-compartmental and compartmental (two-compartment model) methods to determine key parameters like clearance, volume of distribution, and half-life.
-
Pharmacodynamic (PD) Biomarker: Platelet-swelling time was used as a biomarker for NHE-1 activity. The effect of Eniporide on this biomarker was characterized using a direct Emax model to calculate the IC₅₀.
Clinical Efficacy: The ESCAMI Trial
Despite promising preclinical data, the clinical efficacy of Eniporide was not demonstrated in the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial.[4][10]
| Parameter | Details | Reference |
| Study Design | International, prospective, randomized, double-blind, placebo-controlled, phase 2 dose-finding study | [4][10] |
| Patient Population | 1,389 patients with acute ST-elevation myocardial infarction (MI) undergoing reperfusion therapy (thrombolysis or angioplasty) | [4][10] |
| Treatment | 10-minute intravenous infusion of Eniporide (50, 100, 150, or 200 mg) or placebo before reperfusion | [4][10] |
| Primary Endpoint | Infarct size, measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours | [4][10] |
| Key Results | Stage 1: A trend towards smaller infarct sizes was observed with 100 mg and 150 mg doses. Stage 2: The positive findings from Stage 1 were not confirmed. There was no significant difference in infarct size between Eniporide and placebo groups. Overall: Eniporide did not limit infarct size or improve clinical outcomes (death, heart failure, cardiogenic shock). | [4][10] |
| Table 3: Summary of the ESCAMI Clinical Trial. |
Experimental Protocol: ESCAMI Trial Design
The ESCAMI trial was conducted using a two-stage adaptive design.[10]
-
Patient Selection: Patients aged 18-75 presenting with symptoms of acute MI and ST-segment elevation, eligible for reperfusion therapy, were enrolled.
-
Randomization: Patients were randomized to receive either placebo or one of the Eniporide doses.
-
Drug Administration: The study drug was administered as a 10-minute intravenous infusion. For patients receiving thrombolysis, the infusion was completed at least 15 minutes after the start of treatment. For those undergoing primary angioplasty, the infusion was completed at least 10 minutes before the procedure.
-
Endpoint Measurement: The primary endpoint, infarct size, was assessed by serial blood sampling over 72 hours to measure the area under the curve (AUC) for α-HBDH release. Secondary endpoints included other cardiac enzymes (creatine kinase, troponin) and clinical events over six weeks.
-
Adaptive Design: Stage 1 compared four doses against placebo to identify the most promising doses (100 mg and 150 mg). Stage 2 was a larger-scale comparison of these selected doses against placebo to confirm efficacy.
Conclusion and Future Directions
Eniporide is a well-characterized, potent, and highly selective inhibitor of the NHE-1 isoform. It possesses a favorable pharmacokinetic profile for acute intravenous use. While extensive preclinical data strongly supported its role as a cardioprotective agent, these benefits did not translate into improved clinical outcomes in the large-scale ESCAMI trial.[4] The discrepancy between preclinical success and clinical failure, a common challenge in cardioprotection research, may be attributed to factors such as the timing of drug administration relative to the ischemic event, the complexity of reperfusion injury in humans, and potential off-target effects at clinical doses. Further research into the nuanced role of NHE-1 in different phases of ischemia and reperfusion may be necessary to identify a therapeutic window for this class of inhibitors.
References
- 1. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escardio.org [escardio.org]
- 4. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/pharmacodynamic evaluation of the NHE inhibitor eniporide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Eniporide Hydrochloride: A Technical Whitepaper on Therapeutic Applications Beyond Cardiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eniporide hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has been extensively studied for its cardioprotective effects. However, the ubiquitous expression and diverse physiological roles of NHE-1 suggest a broader therapeutic potential for eniporide beyond cardiology. This technical guide explores the preclinical evidence and mechanistic rationale for investigating eniporide in non-cardiological applications, with a primary focus on oncology and neuroprotection. We present a comprehensive overview of the current understanding of eniporide's mechanism of action in these contexts, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Introduction: this compound and the Sodium-Hydrogen Exchanger 1 (NHE-1)
This compound is a sulfonylurea derivative that specifically targets and inhibits the NHE-1 protein.[1] NHE-1 is a ubiquitously expressed integral membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. This transporter plays a critical role in various cellular processes, including cell volume regulation, proliferation, migration, and apoptosis. While its role in cardiac ischemia-reperfusion injury has been a major focus of clinical research, the dysregulation of NHE-1 activity is also implicated in the pathophysiology of other significant diseases, including cancer and neurological disorders. This document synthesizes the existing preclinical evidence for the application of eniporide in these non-cardiac indications.
Mechanism of Action Beyond Cardiology
The therapeutic rationale for eniporide in oncology and neuroprotection stems from its ability to modulate the cellular microenvironment and intracellular signaling pathways through NHE-1 inhibition.
-
In Oncology: Cancer cells often exhibit a reversed pH gradient, with a more alkaline intracellular environment and an acidic extracellular space.[2] This "Warburg effect" is partly maintained by the overexpression and hyperactivity of NHE-1, which promotes tumor cell proliferation, evasion of apoptosis, and invasion.[3][4] By inhibiting NHE-1, eniporide can disrupt this pH dysregulation, leading to intracellular acidification and subsequent induction of apoptosis.[2] Furthermore, NHE-1 inhibition has been shown to counteract multidrug resistance in cancer cells.[5]
-
In Neuroprotection: In the context of cerebral ischemia, excessive NHE-1 activity contributes to neuronal cell death. The intracellular acidosis that occurs during ischemia triggers a cascade of events, including an overactivation of NHE-1. This leads to an influx of sodium ions, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of calcium and subsequent excitotoxicity and cell death. By blocking this initial sodium overload, eniporide has the potential to be neuroprotective.
Potential Therapeutic Application in Oncology
Preclinical studies, primarily with other NHE-1 inhibitors like cariporide, suggest a promising role for this class of drugs in cancer therapy. The data for eniporide itself is more limited but the shared mechanism of action provides a strong rationale for its investigation.
Quantitative Data from Preclinical Oncology Studies
| Cell Line | Cancer Type | NHE-1 Inhibitor | IC50 | Effect | Reference |
| DU-145 | Prostate Cancer | Cariporide | Not specified | Increased extracellular pH | [6] |
| HeLa | Cervical Cancer | Cariporide | Not specified | Increased extracellular pH | [6] |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | Cariporide | Not specified | Increased sensitivity to doxorubicin | [3] |
| Various | Various | Compounds 1 and 2 | 10-50 µM | Cytotoxicity | [1] |
| GBM Lines | Glioblastoma | Selinexor, KPT-276, KPT-251 | 6–354 nM | Growth inhibition | [7] |
| H-EMC-SS | Chondrosarcoma | INBRX-109 | Not specified | Antitumor activity | [8] |
Experimental Protocols in Oncology
The following is a generalized protocol for assessing the in vitro efficacy of eniporide in cancer cell lines, based on common methodologies used for NHE-1 inhibitors.
Objective: To determine the effect of eniporide on cancer cell viability, proliferation, and apoptosis.
Materials:
-
Cancer cell line of interest (e.g., a glioblastoma or breast cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
MTT or similar cell viability assay kit
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
-
Western blotting reagents
Procedure:
-
Cell Culture: Culture the cancer cells in appropriate medium and conditions.
-
Drug Treatment: Seed cells in 96-well plates for viability assays or larger plates for apoptosis and protein analysis. Treat cells with a range of eniporide concentrations for 24, 48, and 72 hours.
-
Cell Viability Assay (MTT): Following treatment, add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability. Calculate the IC50 value.[9]
-
Apoptosis Assay (Flow Cytometry): After treatment, harvest cells and stain with Annexin V and Propidium Iodide. Analyze the cell populations using a flow cytometer to quantify apoptotic and necrotic cells.
-
Western Blot Analysis: Lyse treated cells and perform SDS-PAGE and Western blotting to analyze the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[10][11]
Signaling Pathways in Oncology
Inhibition of NHE-1 by eniporide in cancer cells is hypothesized to trigger apoptosis through the intrinsic pathway. This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation. Furthermore, NHE-1 has been linked to the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[12][13][14]
Potential Therapeutic Application in Neuroprotection
The neuroprotective potential of NHE-1 inhibition in ischemic stroke is a compelling area of investigation. Preclinical studies with various NHE-1 inhibitors have demonstrated a reduction in infarct volume and improved neurological outcomes.
Quantitative Data from Preclinical Neuroprotection Studies
Specific data for eniporide in animal models of stroke is limited. The table below presents representative data for neuroprotective agents in preclinical stroke models to provide context.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Rat MCAO | Mild hypothermia + neuroleptics | N/A | Upregulation of Bcl-2, Bcl-xL; Suppression of AIF, Bax | [15] |
| Mouse MCAO | Low-intensity ultrasound | 0.25 MHz at 2.0 MPa | 4-fold reduction in cortical infarct size | [16] |
| Mouse MCAO | Morroniside | 40 mg/kg | 38.6% reduction in infarct size | [17] |
| Rat MCAO | Glibenclamide | Various | Significant reduction in infarct size and swelling | [18] |
Experimental Protocols in Neuroprotection
The following is a generalized protocol for evaluating the neuroprotective effects of eniporide in a rodent model of ischemic stroke.
Objective: To assess the efficacy of eniporide in reducing infarct volume and improving neurological function following middle cerebral artery occlusion (MCAO).
Materials:
-
Rodents (rats or mice)
-
This compound
-
Anesthetics
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring system (e.g., Bederson score)
Procedure:
-
Animal Model: Induce focal cerebral ischemia using the intraluminal suture MCAO model.[19] This involves the temporary occlusion of the middle cerebral artery.
-
Drug Administration: Administer eniporide (e.g., intravenously) at a predetermined dose either before or after the induction of ischemia. A vehicle control group should be included.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficits of the animals using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice the animals and remove the brains. Slice the brains and stain with TTC to visualize the infarct area.[20] Calculate the infarct volume as a percentage of the total brain volume.
Blood-Brain Barrier Permeability
A critical factor for the efficacy of any neuroprotective agent is its ability to cross the blood-brain barrier (BBB).[21] There is limited publicly available data on the BBB permeability of eniporide. Further studies are required to determine its brain-to-plasma concentration ratio and whether it is a substrate for efflux transporters like P-glycoprotein.[22][23] In silico models and in vitro BBB models can be utilized for initial screening.[24]
Future Directions and Conclusion
The inhibition of NHE-1 by this compound presents a compelling therapeutic strategy for diseases beyond its initial cardiological focus. The preclinical rationale for its investigation in oncology and neuroprotection is strong, based on the fundamental role of NHE-1 in the pathophysiology of these conditions.
Future research should focus on:
-
Conducting comprehensive preclinical studies to determine the efficacy of eniporide in a wide range of cancer models, including patient-derived xenografts.
-
Elucidating the precise molecular mechanisms by which eniporide induces apoptosis and modulates signaling pathways in different cancer types.
-
Thoroughly evaluating the blood-brain barrier permeability of eniporide to ascertain its potential as a neuroprotective agent.
-
Investigating the therapeutic window and optimal dosing of eniporide in animal models of ischemic stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. The reversed intra- and extracellular pH in tumors as a unified strategy to chemotherapeutic delivery using targeted nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infarct Growth despite Successful Endovascular Reperfusion in Acute Ischemic Stroke: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Bax/Bcl-2 Ratio Considered as a Prognostic Marker with Age and Tumor Location in Colorectal Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Low intensity ultrasound reduces brain infarct size by upregulating p-eNOS in mouse model of middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]
- 18. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of brain edema on infarct volume in a focal cerebral ischemia model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Cellular pH Regulation: A Review of Na+/H+ Exchange Inhibitors and the Clinical Journey of Eniporide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitous and vital transmembrane protein responsible for maintaining intracellular pH (pHi) homeostasis. By extruding a proton in exchange for a sodium ion, NHE-1 protects cells from acidification, a common consequence of metabolic stress. However, under pathological conditions such as myocardial ischemia and reperfusion, this very survival mechanism can turn detrimental. The hyperactivation of NHE-1 leads to an overload of intracellular sodium, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium. This calcium overload is a key trigger of cardiomyocyte death and myocardial injury.[1][2][3]
This technical guide provides a comprehensive review of Na+/H+ exchange inhibitors, with a particular focus on Eniporide, a potent and selective NHE-1 inhibitor. We will delve into the core mechanism of action of NHE inhibitors, present comparative preclinical and clinical data, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways governing NHE-1 activity.
The Rise and Stagnation of NHE-1 Inhibitors: A Quantitative Perspective
The therapeutic potential of NHE-1 inhibition in cardioprotection spurred the development of several classes of inhibitors, evolving from the non-selective diuretic amiloride to highly selective acylguanidine derivatives.[4] The table below summarizes the inhibitory potency of key NHE inhibitors against different NHE isoforms.
| Inhibitor | Class | NHE-1 IC50 | NHE-2 IC50 | NHE-3 IC50 | Selectivity (NHE-1 vs. others) | Reference(s) |
| Amiloride | Diuretic | ~3 µM (low Na+) to 1 mM (high Na+) | - | - | Low | [5] |
| 5-(N,N-Dimethyl)amiloride (DMA) | Amiloride Analog | - | - | - | Moderate | [4] |
| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Amiloride Analog | - | - | - | Moderate | [4] |
| Eniporide | Acylguanidine | 4.5 nM | - | - | High | [6] |
| Cariporide | Acylguanidine | 30 nM | - | - | High | [6] |
| Zoniporide | Pyrazolylguanidine | 14 nM | >2.8 µM | >10 µM | >200-fold vs. NHE-2, >800-fold vs. NHE-3 | [5][7] |
Table 1: Comparative Inhibitory Potency of Selected NHE Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective NHE isoform by 50%.
Preclinical studies in various animal models of myocardial ischemia-reperfusion consistently demonstrated the cardioprotective effects of selective NHE-1 inhibitors, showing significant reductions in infarct size.
| Inhibitor | Animal Model | Infarct Size Reduction | Reference(s) |
| Eniporide | Animal models (general) | Effective in limiting infarct size | [8][9] |
| Cariporide | Rabbit | 61-65% | [10] |
| Zoniporide | Rabbit (in vitro) | 83% (at 50 nM) | [11] |
| Zoniporide | Rabbit (in vivo) | Dose-dependent reduction (ED50 = 0.45 mg/kg/h) | [5][11] |
Table 2: Preclinical Efficacy of NHE-1 Inhibitors in Reducing Myocardial Infarct Size.
The Clinical Story of Eniporide: The ESCAMI Trial
Despite promising preclinical data, the clinical development of Eniporide for acute myocardial infarction (AMI) was met with challenges. The "Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction" (ESCAMI) trial was a large, randomized, double-blind, placebo-controlled phase 2 study designed to investigate the efficacy of Eniporide in patients undergoing reperfusion therapy.[9][12]
The trial was conducted in two stages, with patients receiving a 10-minute intravenous infusion of Eniporide or placebo before reperfusion.[9]
ESCAMI Trial: Key Data
| Stage | Treatment Groups | Primary Endpoint: Infarct Size (mean α-HBDH AUC in U/ml x h) | Clinical Outcome | Reference(s) |
| Stage 1 | Placebo | 44.2 | - | [8][9] |
| 100 mg Eniporide | 40.2 | - | [8][9] | |
| 150 mg Eniporide | 33.9 | - | [8][9] | |
| Stage 2 | Placebo | 41.2 | No significant improvement in death, cardiogenic shock, heart failure, or life-threatening arrhythmias. | [8][9] |
| 100 mg Eniporide | 43.0 | - | [8][9] | |
| 150 mg Eniporide | 41.5 | - | [8][9] |
Table 3: Summary of Key Results from the ESCAMI Trial. α-HBDH AUC refers to the area under the curve for alpha-hydroxybutyrate dehydrogenase, a marker of myocardial injury.
While Stage 1 suggested a dose-dependent reduction in infarct size, particularly in the 150 mg group, these findings were not replicated in the larger Stage 2 of the trial.[8][9] Overall, Eniporide did not significantly limit infarct size or improve clinical outcomes in the broad population of AMI patients.[9] A subgroup analysis did suggest a potential benefit in reducing the incidence of heart failure in patients reperfused late (>4 hours after symptom onset), but this was not a primary endpoint.[9]
The reasons for the discrepancy between the robust preclinical data and the disappointing clinical trial results for Eniporide and other NHE-1 inhibitors remain a subject of debate, with potential factors including the timing of drug administration, patient heterogeneity, and the complexity of ischemia-reperfusion injury in humans.
Key Experimental Protocols for Evaluating NHE-1 Inhibitors
The following sections provide detailed methodologies for essential preclinical experiments used to characterize and evaluate NHE-1 inhibitors.
Measurement of Intracellular pH (pHi) and NHE-1 Activity
A common method to assess NHE-1 activity is to measure the recovery of intracellular pH following an acid load in the presence and absence of an inhibitor. The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used ratiometric pH indicator.
Protocol for pHi Measurement using BCECF-AM:
-
Cell Preparation: Culture cells of interest (e.g., cardiomyocytes, fibroblasts) on glass coverslips suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a stock solution of BCECF-AM (1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in a suitable buffer (e.g., HEPES-buffered saline) to a final working concentration of 2-10 µM.
-
Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases into its active, membrane-impermeant form.
-
-
Washing: Wash the cells several times with the buffer to remove extracellular dye.
-
Acid Loading: Induce intracellular acidification using the ammonium chloride (NH4Cl) prepulse technique.
-
Expose the cells to a solution containing NH4Cl (e.g., 20 mM) for several minutes. NH3 will diffuse into the cells and combine with H+ to form NH4+, causing a transient alkalinization.
-
Rapidly switch to an NH4Cl-free solution. The outward diffusion of NH3 will leave behind H+, resulting in a rapid and significant intracellular acidification.
-
-
pHi Recovery Measurement:
-
Monitor the fluorescence of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence imaging system.
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.
-
Record the rate of pHi recovery in the absence of an inhibitor.
-
-
Inhibitor Testing: Pre-incubate the cells with the NHE-1 inhibitor (e.g., Eniporide) at various concentrations before the acid load and measure the rate of pHi recovery. A potent inhibitor will significantly slow down or block the recovery.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to absolute pH values using a high-potassium buffer containing the ionophore nigericin, which equilibrates the intracellular and extracellular pH.
In Vivo Model of Myocardial Ischemia-Reperfusion
This protocol describes the induction of regional myocardial ischemia by ligating the left anterior descending (LAD) coronary artery in a rodent model.
Protocol for In Vivo Ischemia-Reperfusion:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and provide mechanical ventilation.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Carefully dissect the pericardium to visualize the LAD coronary artery.
-
Pass a suture (e.g., 6-0 silk) under the LAD.
-
-
Ischemia Induction:
-
Tighten the suture to occlude the LAD, which will be visually confirmed by the blanching of the myocardial tissue distal to the ligature.
-
Maintain the occlusion for a predetermined period (e.g., 30-60 minutes).
-
-
Drug Administration: Administer the NHE-1 inhibitor (e.g., Eniporide) or vehicle intravenously at a specific time point before or during ischemia, or just before reperfusion.
-
Reperfusion: Release the ligature to allow blood flow to return to the ischemic area. The reperfusion period is typically 2-24 hours.
-
Outcome Assessment: At the end of the reperfusion period, euthanize the animal and harvest the heart for infarct size measurement.
Measurement of Myocardial Infarct Size
The triphenyltetrazolium chloride (TTC) staining method is a standard technique to differentiate between viable and necrotic myocardial tissue.
Protocol for TTC Staining:
-
Heart Preparation: Excise the heart and wash it with saline to remove excess blood.
-
Slicing: Freeze the heart and slice it into uniform sections (e.g., 2 mm thick).
-
Staining:
-
Prepare a 1% TTC solution in phosphate buffer.
-
Immerse the heart slices in the TTC solution and incubate at 37°C for 15-30 minutes. Viable tissue, containing active dehydrogenases, will reduce the TTC to a red formazan precipitate, while infarcted tissue will remain pale.
-
-
Image Analysis:
-
Photograph the stained slices.
-
Use image analysis software to quantify the area of infarction (pale area) and the total area of the ventricle for each slice.
-
Calculate the infarct size as a percentage of the total ventricular area or the area at risk.
-
Visualizing the Complexity: Signaling Pathways and Experimental Workflows
To better understand the regulation of NHE-1 and the experimental procedures used to study it, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways Regulating NHE-1 Activity
The activity of NHE-1 is tightly regulated by a complex network of signaling pathways initiated by various extracellular stimuli. These pathways converge on the C-terminal cytoplasmic domain of NHE-1, leading to its phosphorylation and conformational changes that increase its affinity for intracellular protons.
Caption: Upstream signaling pathways leading to NHE-1 activation and downstream consequences.
Experimental Workflow for In Vitro Evaluation of NHE-1 Inhibitors
This workflow outlines the key steps for assessing the efficacy of an NHE-1 inhibitor in a cell-based assay.
Caption: Workflow for in vitro assessment of NHE-1 inhibitor potency.
Experimental Workflow for In Vivo Myocardial Ischemia-Reperfusion Study
This diagram illustrates the sequence of procedures in an in vivo animal model to test the cardioprotective effect of an NHE-1 inhibitor.
Caption: Workflow for in vivo evaluation of a cardioprotective agent.
Conclusion and Future Directions
The journey of Na+/H+ exchange inhibitors, exemplified by Eniporide, highlights the significant challenges in translating promising preclinical findings into clinically effective therapies. While the initial premise of NHE-1 inhibition as a cardioprotective strategy remains biologically sound, the lack of success in large-scale clinical trials for AMI suggests that a more nuanced approach is required. Future research in this area may benefit from:
-
Exploring alternative therapeutic indications: The role of NHE-1 in other pathologies, such as chronic heart failure, diabetic complications, and certain cancers, warrants further investigation.
-
Optimizing treatment strategies: Refining the timing, dosage, and duration of NHE-1 inhibitor administration in specific patient populations may yet reveal clinical benefits.
-
Developing novel inhibitors with improved properties: The search for next-generation NHE-1 inhibitors with different pharmacokinetic profiles or additional beneficial off-target effects continues.
The comprehensive data and detailed protocols presented in this guide aim to provide researchers and drug development professionals with a solid foundation for future investigations into the complex and fascinating biology of the Na+/H+ exchanger and its inhibitors.
References
- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mislocalized Scaffolding by the Na-H Exchanger NHE1 Dominantly Inhibits Fibronectin Production and TGF-β Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction - American College of Cardiology [acc.org]
Chemical structure and properties of Eniporide hydrochloride
An In-depth Technical Guide to Eniporide Hydrochloride
Introduction
This compound is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] As a member of the benzamide chemical class, it has been extensively investigated for its potential cardioprotective effects, particularly as an adjunct therapy in the context of acute myocardial infarction (MI) and reperfusion injury.[2][3] The primary mechanism of action revolves around mitigating the intracellular ion dysregulation, specifically sodium and calcium overload, that occurs during ischemic events.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental findings for researchers and drug development professionals.
Chemical Structure and Properties
This compound is the hydrochloride salt of Eniporide. Its chemical and physical properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride | [4][5] |
| Synonyms | EMD-96785 hydrochloride | [6] |
| CAS Number | 211813-86-4 | [6][7][8] |
| Molecular Formula | C14H17ClN4O3S | [6][7][8] |
| Molecular Weight | 356.83 g/mol | [6][7][8] |
| Appearance | White to off-white solid | [6][8] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Conditions | Reference(s) |
| DMSO | ≥ 150 mg/mL (420.37 mM) | - | [7] |
| DMSO | 55 mg/mL (154.14 mM) | Requires sonication | [6] |
| Water | 4.17 mg/mL (11.69 mM) | Requires sonication and heating to 60°C | [6] |
| PBS | 3.33 mg/mL (9.33 mM) | Requires sonication (<60°C) | [4] |
| In Vivo Formulation 1 | ≥ 2.75 mg/mL (7.71 mM) | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [4] |
| In Vivo Formulation 2 | ≥ 2.75 mg/mL (7.71 mM) | 10% DMSO + 90% Corn Oil | [4] |
Mechanism of Action
Eniporide exerts its therapeutic effect by specifically inhibiting the NHE-1 isoform, which is the predominant sodium-hydrogen exchanger in cardiac myocytes.[1][2] During myocardial ischemia, intracellular acidosis activates NHE-1, which attempts to restore pH by extruding protons (H+) from the cell in exchange for sodium ions (Na+). This leads to an abnormal increase in intracellular sodium. The elevated sodium concentration subsequently reverses the action of the Na+/Ca2+ exchanger, causing an influx of calcium (Ca2+) and leading to cytotoxic calcium overload. This overload is a critical factor in the pathophysiology of reperfusion injury.[2] By blocking NHE-1, Eniporide prevents the initial sodium influx, thereby mitigating the subsequent calcium overload and protecting cardiac cells from injury.[1][2]
Pharmacokinetic and Pharmacodynamic Properties
Human studies have shown that this compound exhibits predictable and linear pharmacokinetics. Following intravenous administration, it has a relatively short half-life. A key pharmacodynamic biomarker for its NHE-1 inhibitory activity is the platelet-swelling time.[9]
Table 3: Pharmacokinetic Parameters of Eniporide in Humans
| Parameter | Healthy Volunteers | Patients with MI | Reference(s) |
| Half-life (t½) | ~2 hours | - | [9] |
| Total Body Clearance | 34.4 L/h | 20.8 L/h | [9][10] |
| Volume of Distribution (Vdss) | 77.5 L | - | [9] |
| Central Volume of Distribution | 20.4 L | 16.9 L | [10] |
| Unchanged in Urine | ~43% of dose | - | [9] |
| Metabolite in Urine | ~27% of dose | - | [9] |
| IC50 (Platelet Swelling) | 12 ng/mL | - | [9] |
Key Experimental and Clinical Studies
While preclinical studies in animal models showed that Eniporide could effectively limit infarct size, its translation to clinical settings has been challenging.[1][2] The major clinical investigation was the "Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI)" trial.[3]
The ESCAMI trial was a large, randomized, double-blind, placebo-controlled study designed to assess whether Eniporide could reduce infarct size in patients with acute ST-elevation MI undergoing reperfusion therapy.[3] The study was conducted in two stages, with the primary endpoint being the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours, a marker for myocardial necrosis.[2][3]
Table 4: Results of the ESCAMI Trial on Infarct Size (Mean α-HBDH AUC in U/ml x h)
| Study Stage | Placebo Group | 100 mg Eniporide Group | 150 mg Eniporide Group | Reference(s) |
| Stage 1 | 44.2 | 40.2 | 33.9 | [2][3] |
| Stage 2 | 41.2 | 43.0 | 41.5 | [2][3] |
The results of the ESCAMI trial showed that while Stage 1 suggested a potential dose-dependent reduction in infarct size, this was not confirmed in the larger Stage 2.[3] Overall, Eniporide did not significantly limit infarct size or improve the combined clinical outcome (death, cardiogenic shock, heart failure, life-threatening arrhythmias) in the broad patient population.[2][3] However, a subgroup analysis revealed a significant reduction in the incidence of heart failure among patients who received reperfusion therapy late (>4 hours after symptom onset).[3]
Experimental Protocols
Protocol for Preparation of an In Vivo Formulation
This protocol describes the preparation of a standard formulation for administering this compound in animal studies, based on methods provided by chemical suppliers.[4]
Methodology:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder. Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL). Ensure complete dissolution, using sonication if necessary.[4]
-
Add Co-solvents: For a 1 mL final working solution, sequentially add the following co-solvents, mixing thoroughly after each addition:
-
Final Dilution: Add 450 µL of normal saline to the mixture to reach the final volume of 1 mL. Mix thoroughly. The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
Overview of the ESCAMI Clinical Trial Protocol
This section outlines the logical flow and design of the ESCAMI trial.[3]
Methodology:
-
Patient Selection: Patients presenting with acute ST-elevation myocardial infarction were enrolled.
-
Randomization: Eligible patients were randomly assigned in a double-blind manner to receive either this compound or a matching placebo.
-
Intervention: A 10-minute intravenous infusion of the assigned treatment (Eniporide at doses of 100 mg or 150 mg in Stage 2, or placebo) was administered.[3]
-
Reperfusion: The infusion was started immediately before the initiation of reperfusion therapy, which could be either primary angioplasty or thrombolysis.[3]
-
Primary Endpoint Assessment: Blood samples were collected over a 72-hour period to measure the cumulative release of α-HBDH, serving as the primary measure of infarct size.[3]
-
Clinical Outcome Monitoring: Patients were monitored for clinical outcomes, including death, cardiogenic shock, heart failure, and life-threatening arrhythmias.[3]
Conclusion
This compound is a well-characterized, potent, and selective NHE-1 inhibitor with a strong preclinical rationale for use in cardioprotection. Its physicochemical properties and pharmacokinetics are well-defined. However, despite promising early-phase results, the pivotal ESCAMI trial did not demonstrate a significant benefit in reducing infarct size or improving clinical outcomes for the general population of acute MI patients undergoing reperfusion.[3] This highlights the significant challenge of translating preclinical cardioprotection models to successful clinical therapies. The observation of potential benefit in patients with delayed reperfusion suggests a possible niche, but this would require further dedicated investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Na+/H+ inhibitor | CAS# 211813-86-4 | InvivoChem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 211813-86-4 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pharmacokinetic/pharmacodynamic evaluation of the NHE inhibitor eniporide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Eniporide Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for regulating intracellular pH (pHi).[1][2][3] Under pathological conditions such as ischemia-reperfusion injury, the activity of NHE-1 is exacerbated, leading to intracellular sodium (Na+) and calcium (Ca2+) overload, which contributes to cell death and tissue damage.[1][4][5] Eniporide has been investigated for its cardioprotective effects by mitigating the detrimental consequences of NHE-1 hyperactivity.[1]
These application notes provide a detailed protocol for the in vitro assessment of this compound's efficacy in a simulated ischemia-reperfusion (sI/R) model using cultured cardiomyocytes. The described assays are designed to quantify the protective effects of Eniporide by measuring key parameters of cellular health, including intracellular pH, cell viability, and apoptosis.
Experimental Protocols
Cell Culture and Seeding
-
Cell Type: Primary neonatal rat ventricular cardiomyocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended.
-
Culture Medium: Use appropriate growth medium for the chosen cell type (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin for NRVMs).
-
Seeding: Seed cells onto appropriate culture plates (e.g., 96-well plates for viability and pH assays, 6-well plates for apoptosis assays) at a density that ensures a confluent monolayer at the time of the experiment. Culture cells at 37°C in a humidified atmosphere of 5% CO2.
Simulated Ischemia-Reperfusion (sI/R) Protocol
This protocol aims to mimic the conditions of ischemia followed by reperfusion in an in vitro setting.
-
Ischemia Phase:
-
Prepare an "ischemia buffer" (e.g., 113 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 30 mM Taurine, 12 mM HEPES, with pH adjusted to 6.2) and deoxygenate it by bubbling with 95% N2 / 5% CO2 for at least 30 minutes.[6]
-
Wash the cardiomyocyte monolayer once with sterile PBS.
-
Remove the PBS and add the deoxygenated ischemia buffer.
-
Place the culture plates in a hypoxic chamber or a modular incubator chamber flushed with 95% N2 / 5% CO2 (to achieve <1% O2) and incubate at 37°C for a predetermined duration (e.g., 2-4 hours).[6][7]
-
-
Reperfusion Phase:
-
Prepare a "reperfusion buffer" (e.g., standard cell culture medium or a buffered salt solution with normal pH 7.4 and glucose).
-
Remove the plates from the hypoxic chamber.
-
Aspirate the ischemia buffer and replace it with the reperfusion buffer.
-
Return the plates to a standard cell culture incubator (37°C, 5% CO2, 21% O2) for a specified duration (e.g., 2-24 hours).[7]
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the stock solution in the appropriate buffer (ischemia buffer or reperfusion buffer) to achieve the desired final concentrations.
-
Eniporide can be added at different stages to model different therapeutic strategies:
-
Pre-treatment: Add Eniporide to the culture medium for a period before inducing ischemia.
-
Co-treatment: Add Eniporide to the ischemia buffer.
-
Post-treatment: Add Eniporide to the reperfusion buffer.
-
Efficacy Assessment Assays
This assay measures the ability of Eniporide to prevent intracellular acidification during ischemia. The fluorescent probe BCECF-AM is a widely used indicator for intracellular pH.[8][9][10][11]
-
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
HEPES-buffered salt solution (HBSS)
-
-
Protocol:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Prepare a loading buffer by diluting the BCECF-AM stock solution in HBSS to a final concentration of 2-5 µM.
-
At the end of the ischemia phase, remove the ischemia buffer and add the BCECF-AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader. For ratiometric measurements, use excitation wavelengths of 490 nm and 440 nm, with an emission wavelength of 535 nm.[8]
-
The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH. A calibration curve can be generated using nigericin to clamp the pHi to known extracellular pH values.
-
This assay quantifies the extent of cell death following sI/R and the protective effect of Eniporide. A common method is the dual staining with Calcein-AM and Propidium Iodide (PI).[12][13][14][15] Calcein-AM is retained in live cells and fluoresces green, while PI enters dead cells with compromised membranes and fluoresces red.
-
Materials:
-
Calcein-AM
-
Propidium Iodide (PI)
-
PBS
-
-
Protocol:
-
Prepare a working solution containing both Calcein-AM (e.g., 1-2 µM) and PI (e.g., 1-2 µM) in PBS.
-
At the end of the reperfusion phase, wash the cells once with PBS.
-
Add the Calcein-AM/PI working solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence.
-
Quantify the number of live (green) and dead (red) cells from multiple fields of view for each condition. Cell viability can be expressed as the percentage of live cells relative to the total number of cells.
-
This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Assay buffer
-
-
Protocol:
-
At the end of the reperfusion period, lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add an equal amount of protein from each sample.
-
Add the assay buffer containing the caspase-3 substrate (Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[16][17]
-
The fluorescence intensity is proportional to the caspase-3 activity.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Intracellular pH during Simulated Ischemia
| Treatment Group | Concentration (µM) | Intracellular pH (Mean ± SD) |
| Normoxia Control | - | 7.25 ± 0.05 |
| sI/R + Vehicle | - | 6.52 ± 0.12 |
| sI/R + Eniporide | 0.1 | 6.75 ± 0.09 |
| sI/R + Eniporide | 1 | 6.98 ± 0.07 |
| sI/R + Eniporide | 10 | 7.15 ± 0.06 |
Table 2: Effect of this compound on Cell Viability after Simulated Ischemia-Reperfusion
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Normoxia Control | - | 98.5 ± 1.2 |
| sI/R + Vehicle | - | 45.3 ± 4.5 |
| sI/R + Eniporide | 0.1 | 58.7 ± 3.8 |
| sI/R + Eniporide | 1 | 75.1 ± 2.9 |
| sI/R + Eniporide | 10 | 88.9 ± 2.1 |
Table 3: Effect of this compound on Caspase-3 Activity after Simulated Ischemia-Reperfusion
| Treatment Group | Concentration (µM) | Caspase-3 Activity (RFU/µg protein) (Mean ± SD) |
| Normoxia Control | - | 150 ± 25 |
| sI/R + Vehicle | - | 850 ± 75 |
| sI/R + Eniporide | 0.1 | 620 ± 60 |
| sI/R + Eniporide | 1 | 410 ± 45 |
| sI/R + Eniporide | 10 | 250 ± 30 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Visualizations
Signaling Pathway of NHE-1 Inhibition by Eniporide in Cardioprotection
Caption: Signaling pathway of Eniporide-mediated cardioprotection.
Experimental Workflow for In Vitro Assessment of Eniporide Efficacy
References
- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial NHE1: a newly identified target to prevent heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling ischemia-reperfusion injury (IRI) in vitro using metabolically matured induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Cell Co-Culture Model to Mimic Cardiac Ischemia/Reperfusion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 11. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellink.com [cellink.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ptglab.com [ptglab.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Reperfusion Differentially Induces Caspase-3 Activation in Ischemic Core and Penumbra After Stroke in Immature Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eniporide Hydrochloride in Animal Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eniporide hydrochloride, a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in preclinical animal models of myocardial infarction (MI). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the cardioprotective effects of Eniporide and similar compounds.
Introduction to Eniporide and its Mechanism of Action
Eniporide (EMD 96785) is a potent and selective inhibitor of the NHE-1 isoform, which is the predominant form found in the myocardium.[1][2] During myocardial ischemia and reperfusion, the intracellular pH of cardiomyocytes decreases, activating the NHE-1 to extrude protons in exchange for sodium ions.[2][3] This leads to an intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium.[3] This calcium overload is a critical factor in mediating myocardial injury, leading to hypercontracture, mitochondrial dysfunction, and cell death.[3][4]
By specifically inhibiting NHE-1, Eniporide is expected to attenuate this cascade of events, thereby reducing ischemia-reperfusion injury and limiting the extent of myocardial infarction.[1][2] Experimental studies in various animal models have demonstrated the potential of Eniporide and other NHE-1 inhibitors to reduce infarct size and improve cardiac function.[1][5]
Key Applications in Myocardial Infarction Research
-
Cardioprotection Studies: Evaluating the efficacy of Eniporide in reducing myocardial infarct size when administered before, during, or after an ischemic event.
-
Ischemia-Reperfusion Injury Models: Investigating the role of NHE-1 in the pathophysiology of reperfusion injury.
-
Dose-Response and Therapeutic Window Studies: Determining the optimal dosage and timing of Eniporide administration for maximal cardioprotective effects.
-
Combination Therapy Studies: Assessing the potential synergistic effects of Eniporide with other cardioprotective agents.
Data Presentation: Efficacy of NHE-1 Inhibitors in Animal Models of MI
The following tables summarize quantitative data from various preclinical studies investigating the effects of Eniporide and other selective NHE-1 inhibitors on myocardial infarct size and cardiac function.
Table 1: Effect of NHE-1 Inhibitors on Myocardial Infarct Size
| Animal Model | Compound | Dosage | Administration Route & Timing | Ischemia/Reperfusion Duration | Infarct Size Reduction (%) vs. Control | Reference(s) |
| Guinea Pig (isolated heart) | Eniporide | - | Perfusion before and after ischemia | 35 min / 110 min | Significant reduction | [4] |
| Pig | Eniporide | 3 mg/kg | IV infusion before cardioplegia | Ischemia/Reperfusion | Improved cardiac performance | [1] |
| Rat | Cariporide | 0.1, 0.3, 1 mg/kg | IV before occlusion | - | Dose-dependent reduction | [6] |
| Rat | Sabiporide | 0.01-3.0 mg/kg | IV before occlusion | 30 min / 2 hr | Dose-dependent reduction | [7] |
| Rabbit | - | - | IV bolus 10 min before reperfusion | 40 min / 120 min | 38% | [8] |
| Dog | - | - | - | - | Marked reduction | [9] |
Table 2: Hemodynamic and Functional Outcomes with NHE-1 Inhibition
| Animal Model | Compound | Key Findings | Reference(s) |
| Pig | Eniporide | No significant effect on standard hemodynamics (vascular pressures, cardiac index) | [1] |
| Rat | Cariporide | Attenuated reduction in LV systolic pressure and +dP/dtmax post-infarction | [10] |
| Rat | Cariporide | Reduced incidence of ventricular fibrillation | [10] |
| Rat | Sabiporide | Reduced ischemia-induced arrhythmias | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ischemia-reperfusion injury involving NHE-1 and a general experimental workflow for evaluating Eniporide in a rat model of MI.
References
- 1. Deep learning segmentation model for quantification of infarct size in pigs with myocardial ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Na+/H+ Exchange During Ischemia and Reperfusion Impairs Mitochondrial Bioenergetics and Myocardial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The myocardial Na+/H+ exchanger: a potential therapeutic target for the prevention of myocardial ischaemic and reperfusion injury and attenuation of postinfarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Treatment With Exenatide and Cyclosporine A or Parstatin 1-26 Results in Enhanced Reduction of Infarct Size in a Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 10. Measuring infarct size by the tetrazolium method [southalabama.edu]
Preparing Eniporide Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eniporide hydrochloride is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial membrane protein involved in the regulation of intracellular pH and cell volume. Its role in various physiological and pathophysiological processes, including cardiac ischemia-reperfusion injury and cancer, has made it a valuable tool in biomedical research. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Physicochemical and Solubility Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 356.83 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 150 mg/mL (≥ 420.37 mM) | [2] |
| 55 mg/mL (154.14 mM) (with ultrasonication) | [1] | |
| Solubility in Water | 4.17 mg/mL (11.69 mM) (with ultrasonication and warming to 60°C) | [1] |
| Storage of Solid | 4°C, sealed from moisture | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Mechanism of Action: NHE-1 Inhibition
This compound exerts its biological effects by specifically inhibiting the Na+/H+ exchanger isoform 1 (NHE-1).[3][4] NHE-1 is a ubiquitously expressed plasma membrane protein that mediates the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+).[5][6] This process is vital for maintaining intracellular pH (pHi) homeostasis and regulating cell volume.[5][6] Under pathological conditions such as ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and subsequent Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger, ultimately contributing to cell death.[7] By blocking NHE-1, Eniporide prevents this detrimental cascade.
NHE-1 Signaling Pathway and Point of Intervention
Caption: Mechanism of this compound action on the NHE-1 transporter.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before weighing the compound, ensure the analytical balance is calibrated and located in an area free from drafts and vibrations. Use a sterile weighing paper or a microcentrifuge tube to weigh the powder.
-
Weighing this compound: Carefully weigh out 3.57 mg of this compound powder. Calculation: Molarity (M) = moles of solute / liters of solution To make 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.83 g/mol * (1000 mg / 1 g) = 3.57 mg
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[1] Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Workflow for Preparing Working Solutions for Cell Culture
Caption: Workflow for preparing this compound stock and working solutions.
Application in Cell-Based Assays
This compound is utilized in a variety of cell-based assays to investigate the role of NHE-1 in cellular processes. The optimal working concentration can vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
General Guidelines for Use in Cell Culture:
-
Working Concentration: The working concentration for in vitro studies typically ranges from nanomolar to micromolar concentrations. For initial experiments, a concentration range of 1 µM to 50 µM can be tested.
-
DMSO Concentration: When preparing working solutions by diluting the DMSO stock in cell culture medium, ensure that the final concentration of DMSO does not exceed 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity.[8][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Serial Dilutions: It is advisable to perform serial dilutions of the stock solution in DMSO before the final dilution in the cell culture medium to maintain solubility and accuracy.[9]
Example of a Cell Viability Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of working concentrations of this compound by serially diluting the 10 mM stock solution in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death if applicable.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
While specific IC50 values for this compound in various cancer cell lines are not extensively reported in the readily available literature, it is a common practice to determine these values empirically for each cell line and assay condition.[10][11]
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates upon dilution in aqueous-based culture medium, try performing a serial dilution in DMSO first to a lower concentration before adding it to the medium.[9] Ensure rapid and thorough mixing upon addition to the medium.
-
Low Potency: If the observed effect is lower than expected, verify the age and storage conditions of the stock solution. Repeated freeze-thaw cycles can degrade the compound. It is also crucial to use high-quality, anhydrous DMSO for the initial stock preparation.[1]
-
Cell Toxicity: If significant cell death is observed even at low concentrations, ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically ≤ 0.5%).[8]
By following these detailed protocols and guidelines, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gen.store [gen.store]
- 3. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Techniques for Measuring NHE-1 Activity in the Presence of Eniporide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a critical role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1] Dysregulation of NHE-1 activity has been implicated in various pathophysiological conditions, including cardiac ischemia-reperfusion injury, hypertension, and cancer, making it a key therapeutic target.[2][3]
Eniporide is a potent and selective inhibitor of the NHE-1 isoform.[4] Understanding the efficacy and mechanism of action of Eniporide and other NHE-1 inhibitors requires robust and reliable methods for measuring NHE-1 activity. These application notes provide detailed protocols for two primary methods for assessing NHE-1 activity in the presence of Eniporide: fluorescence-based intracellular pH measurements and radiolabeled sodium uptake assays.
Principle of NHE-1 Activity Measurement
The fundamental principle behind measuring NHE-1 activity involves inducing intracellular acidification and then monitoring the rate of pHi recovery. In the presence of extracellular sodium, NHE-1 is activated by the increased intracellular proton concentration and transports H+ out of the cell, leading to a gradual return to the resting pHi. The rate of this recovery is directly proportional to NHE-1 activity. Eniporide, as an NHE-1 inhibitor, will slow down or block this recovery process.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory concentrations (IC50) of various compounds targeting NHE-1, providing a comparative reference for researchers.
| Compound | NHE Isoform Selectivity | IC50 (nM) | Cell Type | Reference |
| Eniporide | NHE-1 | 4.5 | Human NHE-1 expressing CHO-K1 cells | [5] |
| 12 ng/mL (~29 nM) | Human Platelets | [6] | ||
| Cariporide | NHE-1 > NHE-2, NHE-3 | 30 | Human NHE-1 expressing CHO-K1 cells | [5] |
| 50 | - | [7] | ||
| Zoniporide | NHE-1 | 14 | Human NHE-1 | [8] |
| KR-32570 | NHE-1 | 7 | Rat Cardiomyocytes | [9] |
| KR-33028 | NHE-1 | 9 | Rat Cardiomyocytes | [9] |
Protocol 1: Fluorescence-Based Measurement of Intracellular pH (pHi)
This method utilizes pH-sensitive fluorescent dyes, such as BCECF-AM, to monitor real-time changes in pHi. The acetoxymethyl (AM) ester form of the dye is cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.[10][11]
Materials
-
Cells expressing NHE-1 (e.g., CHO-K1 cells stably expressing human NHE-1, cardiomyocytes, etc.)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4
-
Ammonium-containing buffer: HBS with 20 mM NH4Cl replacing 20 mM NaCl
-
Sodium-free buffer: HBS with N-methyl-D-glucamine (NMDG) replacing NaCl
-
Eniporide stock solution (in DMSO or appropriate solvent)
-
Fluorescence plate reader or microscope with appropriate filters (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)
-
Nigericin and Valinomycin (for calibration)
-
pH calibration buffers (pH 6.5, 7.0, 7.5, 8.0)
Experimental Workflow Diagram
Caption: Workflow for measuring NHE-1 activity using fluorescent pHi indicators.
Detailed Protocol
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes, coverslips, or 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution in HBS to a final working concentration of 3-5 µM.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[10][11]
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of Eniporide in HBS. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the dye-loaded cells with the Eniporide solutions or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Inducing Intracellular Acidification (Ammonium Prepulse Technique): [12][13]
-
To induce a controlled intracellular acid load, perfuse the cells with the ammonium-containing buffer (HBS with 20 mM NH4Cl) for 3-5 minutes. This will initially cause a slight alkalinization as NH3 diffuses into the cells and binds to protons.
-
Rapidly switch the perfusion to a sodium-free buffer (HBS with NMDG). This will cause the intracellular NH4+ to dissociate into NH3 and H+. The NH3 will diffuse out of the cell, leaving behind an excess of H+, resulting in a rapid intracellular acidification.
-
-
Measuring pHi Recovery:
-
After the acid load, switch the perfusion to HBS (containing sodium) with the respective concentrations of Eniporide or vehicle.
-
Immediately begin monitoring the fluorescence intensity using a plate reader or microscope.
-
For ratiometric measurement of BCECF, acquire fluorescence emission at ~535 nm while alternating excitation between ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).[10]
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
Continue recording until the pHi in the control cells has recovered to baseline.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi.
-
Expose the cells to a series of calibration buffers of known pH (e.g., 6.5, 7.0, 7.5, 8.0) containing 10 µM nigericin and 10 µM valinomycin. These ionophores will equilibrate the intracellular and extracellular pH.[10]
-
Record the F490/F440 ratio for each pH value and generate a calibration curve.
-
Data Analysis
-
Convert the fluorescence ratios to pHi values using the calibration curve.
-
Plot pHi as a function of time for each experimental condition.
-
The initial rate of pHi recovery (dpH/dt) after the acid load is a measure of NHE-1 activity. This can be calculated from the initial slope of the recovery phase.
-
Compare the rates of pHi recovery between the vehicle control and Eniporide-treated groups to determine the inhibitory effect of Eniporide.
-
Plot the percentage of inhibition as a function of Eniporide concentration to determine the IC50 value.
Protocol 2: 22Na+ Uptake Assay
This method directly measures the influx of sodium through NHE-1 by using the radioisotope 22Na+. This assay is an endpoint measurement and provides a quantitative measure of NHE-1 transport activity.
Materials
-
Cells expressing NHE-1
-
24-well or 48-well cell culture plates
-
Acidification buffer (e.g., a buffer with low pH or one that can be manipulated to induce an acid load)
-
Uptake buffer: HBS containing 22NaCl (e.g., 1 µCi/mL) and desired concentrations of Eniporide or vehicle.
-
Wash buffer: Ice-cold PBS or sodium-free buffer.
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter and scintillation fluid
Experimental Workflow Diagram
Caption: Workflow for measuring NHE-1 activity using a 22Na+ uptake assay.
Detailed Protocol
-
Cell Preparation:
-
Seed cells in 24-well or 48-well plates and grow to confluency.
-
-
Intracellular Acidification:
-
Induce an intracellular acid load using a method such as the ammonium prepulse technique described in Protocol 1, or by incubating cells in an acidic, sodium-free buffer.
-
-
Inhibitor Treatment:
-
Prepare uptake buffers containing a fixed concentration of 22Na+ and varying concentrations of Eniporide or vehicle.
-
-
22Na+ Uptake:
-
Aspirate the acidification buffer.
-
Initiate the uptake by adding the 22Na+-containing uptake buffer with the respective treatments to each well.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be optimized to ensure linear uptake.
-
-
Stopping the Reaction and Washing:
-
To terminate the uptake, rapidly aspirate the uptake buffer.
-
Immediately wash the cells three times with ice-cold wash buffer to remove extracellular 22Na+.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding cell lysis buffer (e.g., 0.1 M NaOH) to each well.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Protein Assay:
-
Use a portion of the cell lysate to determine the protein concentration for each sample (e.g., using a BCA or Bradford assay).
-
Data Analysis
-
Express the 22Na+ uptake as counts per minute (CPM) or disintegrations per minute (DPM).
-
Normalize the radioactivity counts to the protein concentration for each sample (e.g., CPM/mg protein).
-
The NHE-1-mediated 22Na+ uptake is the difference between the total uptake and the uptake in the presence of a high concentration of an NHE-1 inhibitor (e.g., 10 µM Eniporide or Amiloride).
-
Compare the normalized 22Na+ uptake between the vehicle control and Eniporide-treated groups to quantify the inhibitory effect.
-
Determine the IC50 of Eniporide by plotting the percentage of inhibition against the inhibitor concentration.
NHE-1 Signaling Pathway
NHE-1 activity is regulated by a complex network of signaling pathways. Various stimuli, including growth factors and mechanical stretch, can lead to the phosphorylation and activation of NHE-1, often involving kinases such as ERK1/2 and p90RSK.[2] This activation plays a role in cell proliferation, migration, and survival.
Caption: Simplified signaling pathway of NHE-1 activation and its inhibition by Eniporide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal (Protocol 1) | Incomplete hydrolysis of BCECF-AM. | Ensure cells are healthy and metabolically active. Increase incubation time or temperature. |
| Dye leakage from cells. | Perform experiments promptly after loading. Use a dye with better retention properties if available. | |
| High background fluorescence (Protocol 1) | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Cell death and dye release. | Check cell viability. Use lower dye concentrations or shorter loading times. | |
| No or slow pHi recovery (Protocol 1) | NHE-1 is not active or expressed at low levels. | Use a cell line with known NHE-1 expression and activity as a positive control. |
| Incorrect buffer composition (e.g., no sodium). | Verify the composition of all buffers. | |
| High variability in 22Na+ uptake (Protocol 2) | Inconsistent cell numbers per well. | Ensure even cell seeding and confluent monolayers. Normalize data to protein concentration. |
| Inaccurate timing of uptake or washing steps. | Use a multichannel pipette for simultaneous addition and aspiration. Perform washing steps quickly and consistently. | |
| High non-specific binding of 22Na+. | Ensure thorough and rapid washing with ice-cold buffer. |
Conclusion
The choice between fluorescence-based pHi measurement and 22Na+ uptake assays will depend on the specific experimental question and available equipment. The fluorescence method offers real-time kinetic data from living cells, while the radioisotope assay provides a direct and quantitative endpoint measurement of ion transport. Both methods, when performed with appropriate controls, can be effectively used to characterize the inhibitory effects of Eniporide on NHE-1 activity. Careful optimization of cell handling, buffer compositions, and timing is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Functional Changes in the Na+/H+ Exchanger Isoform 1, Induced by Erk1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/pharmacodynamic evaluation of the NHE inhibitor eniporide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Ammonium prepulse: effects on intracellular pH and bioelectric activity of CA3-neurones in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 12. Intracellular pH influences the resting membrane potential of isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
Application Notes and Protocols for In Vivo Imaging to Assess Eniporide's Cardioprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein that plays a crucial role in intracellular pH and sodium concentration regulation. During myocardial ischemia and reperfusion, the intracellular acidosis activates NHE-1, leading to an influx of sodium, which in turn reverses the Na+/Ca2+ exchanger, causing intracellular calcium overload. This calcium overload is a key contributor to myocardial cell death and infarct development. By inhibiting NHE-1, Eniporide is hypothesized to mitigate the detrimental effects of ischemia-reperfusion injury, thereby exerting a cardioprotective effect.
These application notes provide detailed protocols for utilizing various in vivo imaging techniques to assess the cardioprotective efficacy of Eniporide in preclinical models of myocardial infarction. The described methodologies for cardiac magnetic resonance imaging (MRI), positron emission tomography (PET), single-photon emission computed tomography (SPECT), and echocardiography are designed to provide quantitative endpoints for evaluating Eniporide's effect on infarct size, myocardial viability, perfusion, and cardiac function.
Signaling Pathway of Eniporide's Cardioprotective Action
Eniporide's primary mechanism of action is the inhibition of the NHE-1 transporter. This initiates a cascade of intracellular events that collectively contribute to cardioprotection. A key downstream effect is the attenuation of intracellular sodium and calcium overload, which preserves mitochondrial function and reduces the opening of the mitochondrial permeability transition pore (mPTP). Furthermore, evidence suggests that NHE-1 inhibition can activate pro-survival signaling pathways, such as the STAT3 pathway, which promotes cardiomyocyte survival.
Caption: Signaling pathway of Eniporide's cardioprotective effects.
Experimental Workflow for Assessing Eniporide's Efficacy
A typical preclinical study to evaluate the cardioprotective effects of Eniporide using in vivo imaging would follow a structured workflow. This involves inducing myocardial infarction in an animal model, administering the therapeutic agent, performing imaging at specified time points, and finally, analyzing the imaging data and validating it with histological analysis.
Caption: Experimental workflow for assessing Eniporide's cardioprotective effects.
Data Presentation: Quantitative Outcomes of NHE-1 Inhibition
The following tables summarize quantitative data from preclinical and clinical studies on NHE-1 inhibitors. While in vivo imaging data for Eniporide specifically is limited in publicly available literature, data from closely related compounds like Cariporide and Zoniporide provide expected outcomes.
Table 1: Cardiac MRI Assessment of Cardioprotection by NHE-1 Inhibitors
| Parameter | NHE-1 Inhibitor | Animal Model | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Infarct Size (% LV) | Cariporide | Pig (in vivo cardiopulmonary bypass) | Vehicle: 40.1 ± 5.1%, Cariporide: 22.4 ± 3.5% | [1] |
| Infarct Size (% of akinetic myocardium) | N/A (concept) | Mouse (chronic MI) | Feasibility of accurate infarct size measurement from cine-MRI without contrast agents. |[2] |
Table 2: Echocardiographic Assessment of Cardiac Function with NHE-1 Inhibitors
| Parameter | NHE-1 Inhibitor | Study Population | Key Quantitative Findings (Change from Baseline) | Reference |
|---|---|---|---|---|
| Wall Motion Score Index (at 36 days) | Cariporide (20, 80, 120 mg) | Human (Acute Coronary Syndrome) | Placebo: +0.10 ± 0.16, Cariporide: +0.13 to +0.16 (p=0.57) | [3] |
| Wall Motion Score Index (at 48 hours) | Cariporide (20, 80, 120 mg) | Human (Acute Coronary Syndrome) | Placebo: +0.03 ± 0.11, Cariporide: -0.03 to -0.08 (p=0.09) |[3] |
Table 3: Histological and Biochemical Assessment of Cardioprotection by NHE-1 Inhibitors (as a proxy for imaging endpoints)
| Parameter | NHE-1 Inhibitor | Animal Model | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Infarct Size (% risk mass) | Cariporide (0.1, 0.3, 1 mg/kg) | Rat (Ischemia/Reperfusion) | Vehicle: 28 ± 4%, Cariporide: 9 ± 3%, 9 ± 3%, 5 ± 2% respectively | [4] |
| Infarct Size (% AAR) | Cariporide (0.3 mg/kg) | Rat (Ischemia/Reperfusion) | Control: 34 ± 4%, Cariporide: 9 ± 2% | [5][6] |
| Area of Myocardial Necrosis | Zoniporide | Rat (Ischemia/Reperfusion) | 1.4-fold decrease vs. control | [7] |
| Serum Troponin I | Zoniporide | Rat (Ischemia/Reperfusion) | 2.1-fold decrease vs. control |[7] |
Experimental Protocols
Cardiac Magnetic Resonance Imaging (CMR) Protocol for Infarct Size and Cardiac Function
Objective: To quantify myocardial infarct size, assess left ventricular function, and evaluate cardiac remodeling in response to Eniporide treatment in a rodent model of myocardial infarction.
Methodology:
-
Animal Preparation:
-
Induce myocardial infarction in adult male rats (e.g., Sprague-Dawley, 250-300g) by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Administer Eniporide or vehicle according to the study design (e.g., intravenous bolus prior to reperfusion if it's a reperfusion model, or daily oral gavage for chronic studies).
-
For imaging, anesthetize the animal (e.g., 1-2% isoflurane in 1 L/min O2) and place it in a prone position on the MRI bed.
-
Monitor vital signs (ECG, respiration, and core body temperature) throughout the imaging session. Maintain body temperature at 37 ± 1°C.
-
-
Imaging Protocol (using a 7T or 9.4T preclinical MRI system):
-
Scout Images: Acquire multi-planar scout images to localize the heart.
-
Cine Imaging:
-
Acquire ECG-gated and respiratory-gated cine images using a fast gradient echo sequence.
-
Obtain a stack of short-axis slices covering the entire left ventricle from base to apex, as well as long-axis two- and four-chamber views.
-
Typical parameters: TE/TR = 2.5/5.0 ms, flip angle = 15°, slice thickness = 1.0-1.5 mm, in-plane resolution = 100-150 µm.
-
-
Late Gadolinium Enhancement (LGE) Imaging:
-
Administer a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.3-0.6 mmol/kg) via a tail vein catheter.
-
After a 10-20 minute delay, acquire T1-weighted inversion-recovery gradient-echo images in the same short-axis and long-axis views as the cine images.
-
Optimize the inversion time (TI) to null the signal from healthy myocardium.
-
-
-
Data Analysis:
-
Cardiac Function: On the cine images, manually or semi-automatically trace the endocardial and epicardial borders at end-diastole and end-systole for each short-axis slice. Calculate left ventricular end-diastolic volume (LVEDV), end-systolic volume (LVESV), stroke volume (SV), and ejection fraction (LVEF).
-
Infarct Size: On the LGE images, the hyperenhanced area represents the infarcted myocardium. Quantify the infarct size by manually or semi-automatically segmenting the hyperenhanced region. Express infarct size as a percentage of the total left ventricular mass.
-
Positron Emission Tomography (PET) Protocol for Myocardial Viability
Objective: To assess myocardial viability by imaging glucose metabolism in the context of Eniporide treatment. Viable, hibernating myocardium will show preserved glucose uptake in regions with reduced perfusion.
Methodology:
-
Animal Preparation:
-
Use a suitable animal model of myocardial ischemia-reperfusion (e.g., pig or rabbit).
-
Fast the animal for 6-12 hours to promote myocardial glucose uptake.
-
Administer a glucose load (e.g., 50% dextrose solution) 60 minutes prior to the radiotracer injection to further enhance myocardial glucose utilization.
-
Anesthetize and position the animal in the PET scanner as described for MRI.
-
-
Imaging Protocol:
-
Perfusion Imaging (optional but recommended): Perform a rest perfusion scan using a PET perfusion tracer (e.g., 13N-ammonia or 82Rb).
-
Metabolism Imaging:
-
Inject 18F-Fluorodeoxyglucose (18F-FDG) intravenously (e.g., 10-15 mCi).
-
Allow for a 45-60 minute uptake period.
-
Acquire a static or dynamic PET scan of the heart for 15-30 minutes.
-
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Data Analysis:
-
Reconstruct the PET images with attenuation correction.
-
Visually and semi-quantitatively analyze the images.
-
Compare the 18F-FDG uptake with perfusion images (if acquired). A "mismatch" pattern (reduced perfusion with preserved or enhanced 18F-FDG uptake) indicates viable, hibernating myocardium. A "matched" defect (reduced perfusion and reduced 18F-FDG uptake) suggests scar tissue.
-
Quantify the extent of viable and scarred myocardium as a percentage of the left ventricle.
-
Single-Photon Emission Computed Tomography (SPECT) Protocol for Myocardial Perfusion
Objective: To evaluate the effect of Eniporide on myocardial perfusion at rest and under stress conditions.
Methodology:
-
Animal Preparation:
-
Use a suitable animal model (e.g., rabbit or pig) with coronary artery stenosis to induce ischemia.
-
Anesthetize and position the animal in the SPECT scanner.
-
-
Imaging Protocol (Rest-Stress):
-
Rest Imaging:
-
Inject a SPECT perfusion tracer (e.g., 99mTc-sestamibi or 99mTc-tetrofosmin) at rest.
-
After an appropriate uptake period (15-60 minutes), perform a gated SPECT acquisition.
-
-
Stress Imaging:
-
On a separate day, or after the rest study with a different tracer or a much higher dose of the same tracer, induce pharmacological stress (e.g., with adenosine or dobutamine).
-
At peak stress, inject the perfusion tracer.
-
Perform a second gated SPECT acquisition after the uptake period.
-
-
-
Data Analysis:
-
Reconstruct the SPECT images and align the rest and stress datasets.
-
Generate polar maps to visualize and quantify the extent and severity of perfusion defects.
-
A reversible defect (present on stress images but not on rest images) indicates ischemia. A fixed defect (present on both rest and stress images) suggests infarction.
-
Calculate the summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS) to quantify the extent of ischemia and infarction.
-
Echocardiography Protocol for Cardiac Function
Objective: To non-invasively assess changes in global and regional cardiac function in response to Eniporide treatment in a mouse model of myocardial infarction.
Methodology:
-
Animal Preparation:
-
Induce myocardial infarction in mice (e.g., C57BL/6) by LAD ligation.
-
Lightly anesthetize the mouse (e.g., 1-1.5% isoflurane) to maintain a heart rate above 400 bpm.
-
Remove the chest fur using a depilatory cream.
-
Place the mouse in a supine or shallow left lateral position on a heated platform with integrated ECG electrodes.
-
-
Imaging Protocol:
-
Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz).
-
Parasternal Long-Axis (PLAX) View: Acquire 2D and M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.
-
Parasternal Short-Axis (PSAX) View: Obtain images at the mid-papillary muscle level to assess regional wall motion and for M-mode measurements.
-
Apical Four-Chamber View: Use this view to assess global and regional systolic function and for Doppler measurements of mitral inflow (E/A ratio) to assess diastolic function.
-
-
Data Analysis:
-
From the M-mode measurements, calculate LVEF, fractional shortening (FS), LVEDV, and LVESV.
-
Assess regional wall motion abnormalities in the infarcted and remote territories.
-
Analyze Doppler flow patterns to evaluate diastolic function.
-
Compare these functional parameters between the Eniporide-treated group and the vehicle control group at different time points post-MI.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate infarct-size measurements from accelerated, compressed sensing reconstructed cine-MRI images in mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of inhibition of the Na+/H+ exchanger with cariporide on left ventricular function in acute coronary syndromes: results from the echocardiographic substudy of the GUARDIAN trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cariporide (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and interaction, of cariporide and preconditioning on cardiac arrhythmias and infarction in rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects and interaction, of cariporide and preconditioning on cardiac arrhythmias and infarction in rat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Eniporide Hydrochloride Solubility Challenges for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when formulating Eniporide hydrochloride for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[3][4] In conditions like myocardial ischemia-reperfusion, overactivation of NHE-1 can lead to intracellular sodium and calcium overload, contributing to cellular injury.[3][5][6][7] this compound, by blocking NHE-1, is investigated for its cardioprotective effects.[1][2]
Q2: What are the main challenges in formulating this compound for in vivo studies?
A2: The primary challenge with this compound is its poor aqueous solubility, which can lead to difficulties in preparing injectable formulations at desired concentrations for animal studies. This can result in issues with bioavailability and achieving therapeutic exposure levels. Furthermore, as a hydrochloride salt, its solubility can be influenced by the pH and the presence of other ions in the formulation, a phenomenon known as the common ion effect.[8]
Q3: What are some common formulation strategies for poorly soluble drugs like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds for in vivo studies. These include:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) to increase solubility.[5]
-
Surfactants: Incorporating surfactants (e.g., Tween 80, Cremophor) to form micelles that can encapsulate the drug.[5]
-
Cyclodextrins: Utilizing complexing agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes and improve aqueous solubility.[5][9]
-
Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.
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pH adjustment: Modifying the pH of the vehicle to enhance the solubility of ionizable drugs.[5]
Q4: How does the hydrochloride salt form of Eniporide affect its formulation?
A4: The hydrochloride salt of a weakly basic drug like Eniporide is generally more water-soluble than its free base. However, in the presence of a high concentration of chloride ions (e.g., in saline), the solubility of the hydrochloride salt can decrease due to the "common ion effect," potentially leading to precipitation.[8] It is crucial to consider the entire composition of the formulation vehicle.
Troubleshooting Guide
Problem 1: My this compound formulation is cloudy or shows precipitation.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure vigorous mixing (vortexing) and gentle warming (not exceeding 40°C) if necessary and compatible with the compound's stability. |
| Precipitation upon addition of aqueous component | Add the aqueous component (e.g., saline, PBS) slowly and dropwise while continuously vortexing the solution. Consider preparing a more concentrated stock in the organic solvent and diluting it further. |
| Common Ion Effect | If using a high concentration of saline with the hydrochloride salt, try reducing the saline concentration or using a non-chloride-based aqueous buffer. |
| Incorrect order of solvent addition | For multi-component vehicles, the order of addition is critical. Generally, dissolve the compound in the primary organic solvent (e.g., DMSO) first before adding co-solvents and finally the aqueous phase. |
Problem 2: The prepared formulation is clear initially but precipitates over time.
| Possible Cause | Troubleshooting Step |
| Metastable Supersaturation | The formulation may be supersaturated and thermodynamically unstable. Prepare the formulation fresh before each use and avoid storing it for extended periods. |
| Temperature Effects | Solubility is often temperature-dependent. If the formulation was warmed to aid dissolution, it might precipitate upon cooling to room temperature or animal body temperature. Assess the stability at the intended storage and use temperatures. |
Problem 3: The animal shows signs of distress or adverse reaction after administration.
| Possible Cause | Troubleshooting Step | | Vehicle Toxicity | The chosen vehicle or the concentration of its components (e.g., high percentage of DMSO or certain surfactants) may not be well-tolerated by the animal model.[10][11][12][13] | | Precipitation at the injection site | The drug may be precipitating in vivo upon injection, leading to local irritation or toxicity.[14][15] Consider using a more robust formulation or a different route of administration. | | High Osmolality or Extreme pH | The final formulation may have an osmolality or pH that is not physiologically compatible. Measure and adjust these parameters if possible. |
Quantitative Data: Solubility of this compound in Common In Vivo Vehicles
The following table summarizes the reported solubility of this compound in various formulation vehicles. This data can serve as a starting point for developing a suitable formulation for your in vivo studies.
| Formulation Composition | Achieved Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.75 | ≥ 7.71 | Clear solution |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.75 | ≥ 7.71 | Clear solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.75 | ≥ 7.71 | Clear solution |
| PBS (with ultrasonication <60°C) | 3.33 | 9.33 | Clear solution |
| DMSO | ≥ 150 | ≥ 420.37 | Clear solution |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant-based Formulation
This protocol describes the preparation of a common vehicle for poorly soluble compounds.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.75 mg/mL in the formulation below, you can prepare a 27.5 mg/mL stock in DMSO.
-
Dispense the required volume of the DMSO stock solution into a sterile microcentrifuge tube.
-
Add PEG300 to the tube. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline, you would add 4 parts PEG300 to 1 part of your DMSO stock. Vortex thoroughly until the solution is clear.
-
Add Tween 80 to the mixture (0.5 parts in this example). Vortex again until the solution is homogeneous.
-
Slowly add saline (4.5 parts in this example) dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of cloudiness or precipitation.
Protocol 2: Preparation of a Cyclodextrin-based Formulation
This protocol utilizes SBE-β-CD to enhance aqueous solubility.
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. This may require heating (to around 37°C) and vortexing to fully dissolve the SBE-β-CD.[9]
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the desired final concentration.
-
In a sterile tube, add 9 parts of the 20% SBE-β-CD solution.
-
Add 1 part of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Vortex the mixture thoroughly until a clear solution is obtained.
Visualizations
Signaling Pathway of NHE-1 Inhibition in Myocardial Ischemia-Reperfusion
References
- 1. researchgate.net [researchgate.net]
- 2. Sevoflurane-Sulfobutylether-β-Cyclodextrin Complex: Preparation, Characterization, Cellular Toxicity, Molecular Modeling and Blood-Brain Barrier Transport Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Eniporide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Eniporide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1)[1]. NHE-1 is a ubiquitously expressed membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.
Q2: What are the known selectivity details for this compound?
This compound demonstrates high selectivity for the NHE-1 isoform. One study reported an IC50 value of 4.5 nM for human NHE-1 (hNHE-1). For comparison, the IC50 for another NHE-1 inhibitor, cariporide, was 30 nM in the same study[2]. The study also indicated that Eniporide did not affect Na+/HCO3- cotransport or Na+/Ca2+ exchange, suggesting specificity over these other ion transport mechanisms[2].
Q3: What are potential off-target effects and why are they a concern?
Off-target effects occur when a drug interacts with proteins other than its intended target. These interactions can lead to unexpected cellular responses, toxicity, or a reduction in the therapeutic efficacy of the compound. For a highly specific inhibitor like Eniporide, understanding any potential off-target interactions is crucial for interpreting experimental results accurately and for the safety assessment in drug development.
Q4: Has a broad-panel off-target screening been published for this compound?
To date, a comprehensive public report of a broad-panel off-target screening for this compound (e.g., against a wide range of kinases, GPCRs, and other ion channels) has not been identified in the public literature. Therefore, it is recommended that researchers consider conducting such a screen to build a more complete profile of the compound's selectivity.
Q5: What should I do if I suspect an off-target effect in my experiment?
If you observe an unexpected phenotype or result that cannot be explained by the inhibition of NHE-1, it is prudent to investigate potential off-target effects. This can involve several strategies, including:
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Dose-response analysis: Determine if the unexpected effect occurs at concentrations significantly higher than the IC50 for NHE-1 inhibition.
-
Use of structurally unrelated inhibitors: Compare the effects of Eniporide with other selective NHE-1 inhibitors that have a different chemical scaffold. If the effect is consistent across different inhibitors, it is more likely to be on-target.
-
Rescue experiments: Attempt to rescue the phenotype by manipulating downstream signaling pathways of the suspected off-target.
-
Direct off-target screening: Employ broad-panel screening services to identify potential off-target interactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for NHE-1 inhibition | Experimental variability; issues with cell line or assay conditions. | 1. Ensure consistent cell passage number and health. 2. Verify the accuracy of this compound concentration. 3. Optimize assay parameters such as buffer composition and pH. 4. Use a positive control (e.g., another known NHE-1 inhibitor). |
| Observed cellular effect does not correlate with known NHE-1 function | Potential off-target effect. | 1. Perform a literature search for the observed phenotype to identify potential alternative pathways. 2. Conduct a dose-response curve for the effect and compare it to the NHE-1 inhibition dose-response. 3. Test other selective NHE-1 inhibitors. 4. Consider a broad-panel off-target screen (see Experimental Protocols). |
| Cell toxicity observed at high concentrations | Off-target toxicity or exaggerated on-target effect. | 1. Determine the therapeutic window by comparing the EC50 for the desired effect with the CC50 (cytotoxic concentration 50%). 2. Investigate markers of apoptosis or necrosis. 3. If toxicity is suspected to be off-target, a broad-panel screen can help identify the responsible target. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Species | Assay Type | IC50 (nM) | Reference |
| NHE-1 | Human | Intracellular pH recovery | 4.5 | [2] |
| NHE-2 | Human | Intracellular pH recovery | >10,000 (implied) | [2] |
| NHE-3 | Human | Intracellular pH recovery | >10,000 (implied) | [2] |
| Na+/HCO3- cotransport | Not specified | Not specified | No effect | [2] |
| Na+/Ca2+ exchange | Not specified | Not specified | No effect | [2] |
| Broad Kinase Panel (e.g., KINOMEscan) | Human | Binding Assay | Data not publicly available. Recommended for comprehensive profiling. | |
| Broad GPCR Panel (e.g., Eurofins Safety Panel) | Human | Binding/Functional Assay | Data not publicly available. Recommended for comprehensive profiling. | |
| Other Ion Channels (e.g., hERG) | Human | Electrophysiology | Data not publicly available. Recommended for safety pharmacology. |
Note: The lack of publicly available data for broad-panel screens highlights a key area for further investigation by researchers using this compound.
Experimental Protocols
Protocol 1: Assessing NHE Isoform Selectivity using Intracellular pH Recovery Assay
This protocol is designed to determine the inhibitory potency of this compound against different NHE isoforms.
1. Cell Culture and Seeding:
- Culture Chinese hamster ovary (CHO) cells stably expressing human NHE-1, NHE-2, or NHE-3.
- Seed cells onto 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
2. Dye Loading:
- Wash cells once with a sodium-bicarbonate-free HEPES-buffered salt solution (HBSS).
- Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) in HBSS for 30-60 minutes at 37°C.
3. Acid Loading:
- Wash cells twice with an ammonium-containing buffer (e.g., 20 mM NH4Cl in HBSS) to induce an acid load.
- Incubate for 10-15 minutes at 37°C.
4. Inhibition and pH Recovery:
- Wash cells rapidly with a sodium-free buffer to remove the ammonium chloride and induce intracellular acidification.
- Immediately add sodium-containing HBSS with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
- Monitor the fluorescence of the pH-sensitive dye over time using a fluorescence plate reader (e.g., excitation at ~485 nm and ~440 nm, emission at ~535 nm).
5. Data Analysis:
- Calculate the initial rate of pH recovery for each concentration of the inhibitor.
- Plot the rate of recovery against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Broad-Panel Off-Target Screening (General Workflow)
This outlines a general workflow for identifying potential off-target interactions using commercially available services.
1. Compound Submission:
- Provide a high-purity sample of this compound to a contract research organization (CRO) offering broad-panel screening (e.g., Eurofins Discovery, Reaction Biology).
2. Panel Selection:
- Select a comprehensive screening panel. A common starting point is a safety panel that includes a diverse set of targets known to be involved in adverse drug reactions, such as:
- KINOMEscan™: A competition binding assay to quantify interactions with a large number of human kinases.
- Eurofins SafetyScreen44™ or similar: A panel of radioligand binding and enzymatic assays covering key GPCRs, ion channels, transporters, and enzymes.
- hERG Patch-Clamp Assay: A specific electrophysiology assay to assess the risk of cardiac QT prolongation.
3. Screening and Data Analysis:
- The CRO will perform the assays, typically at a single high concentration (e.g., 10 µM) for initial screening.
- Results are usually reported as percent inhibition or displacement of a control ligand.
- Significant "hits" (typically >50% inhibition) should be followed up with dose-response studies to determine the IC50 or Ki for the off-target interaction.
4. Interpretation and Mitigation Strategy:
- Compare the on-target potency (NHE-1 IC50) with the off-target potency. A large selectivity window (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic concentrations.
- If a significant off-target interaction is identified, consider structure-activity relationship (SAR) studies to design out the off-target activity while maintaining on-target potency.
Visualizations
Caption: Mechanism of action of this compound on NHE-1.
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Optimizing Eniporide Concentration for Maximal NHE-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eniporide for maximal inhibition of the Na+/H+ Exchanger-1 (NHE-1).
Frequently Asked Questions (FAQs)
Q1: What is Eniporide and how does it inhibit NHE-1?
Eniporide is a potent and specific inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[2] Eniporide binds to the NHE-1 protein, blocking this ion exchange and leading to intracellular acidification. This inhibition can impact various cellular processes, including proliferation, migration, and apoptosis.[3]
Q2: What is the optimal concentration of Eniporide for maximal NHE-1 inhibition?
The optimal concentration of Eniporide for maximal NHE-1 inhibition is highly dependent on the specific cell type and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your particular model system. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines.
Q3: How should I prepare and store Eniporide?
For in vitro experiments, Eniporide is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. The stability of Eniporide in aqueous solutions can be pH-dependent, with some related compounds showing degradation at extreme pH values.[4][5]
Q4: Are there any known off-target effects of Eniporide?
While Eniporide is considered a specific NHE-1 inhibitor, like many pharmacological agents, it may exhibit off-target effects, particularly at higher concentrations.[1] Some NHE inhibitors have been reported to interact with other ion channels.[6] It is advisable to include appropriate controls in your experiments to assess any potential off-target effects.
Data Presentation: Eniporide IC50 Values
The following table summarizes reported IC50 values for Eniporide and other NHE-1 inhibitors in various cell lines. Note the variability across different studies and cell types, underscoring the importance of empirical determination of the optimal concentration for your specific experimental setup.
| Inhibitor | Cell Line/Tissue | IC50 Value | Reference |
| Eniporide | Pig Hearts | Not specified, but 3 mg/kg IV infusion showed effects | [1] |
| Cariporide | Breast Cancer Cells (MCF-7) | Not specified, but induced apoptosis | N/A |
| Amiloride | Various | General NHE inhibitor, less specific than Eniporide | N/A |
| Zoniporide | Human Platelets | IC50 of 14 nM for human NHE-1 | N/A |
Experimental Protocols
Determining Optimal Eniporide Concentration using a Dose-Response Curve
This protocol outlines a method to determine the optimal concentration of Eniporide for maximal NHE-1 inhibition using a pH-sensitive fluorescent indicator.
Materials:
-
Cells of interest
-
Eniporide
-
Dimethyl sulfoxide (DMSO)
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2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) or Seminaphtharhodafluor (SNARF)
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Ammonium chloride (NH4Cl)
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Sodium-free buffer
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Sodium-containing buffer
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96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Preparation:
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Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow overnight in a standard cell culture incubator.
-
-
Dye Loading:
-
Wash the cells once with a sodium-containing buffer.
-
Load the cells with a pH-sensitive fluorescent dye (e.g., 1-5 µM BCECF-AM) in the sodium-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with a sodium-free buffer to remove extracellular dye.
-
-
Inducing Intracellular Acidification:
-
Induce a rapid intracellular acidification by exposing the cells to a buffer containing ammonium chloride (e.g., 20 mM NH4Cl) for 5-10 minutes.
-
Remove the NH4Cl-containing buffer and replace it with a sodium-free buffer. This will cause a significant drop in intracellular pH.
-
-
Eniporide Treatment and NHE-1 Activity Measurement:
-
Immediately after the acid load, add sodium-containing buffers with a range of Eniporide concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) to the wells.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. For BCECF, use dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
The rate of pHi recovery (increase in fluorescence ratio) is indicative of NHE-1 activity.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery for each Eniporide concentration by determining the initial slope of the fluorescence ratio change over time.
-
Normalize the rates to the control (0 µM Eniporide) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the Eniporide concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Eniporide required to inhibit 50% of NHE-1 activity. The concentration that gives the maximal inhibition is your optimal concentration for subsequent experiments.
-
Mandatory Visualizations
Caption: NHE-1 Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak NHE-1 activity in control cells | - Cell health is compromised.- Inefficient dye loading.- Ineffective acid load. | - Ensure cells are healthy and not over-confluent.- Optimize dye concentration and incubation time.- Confirm the effectiveness of the NH4Cl pulse or try an alternative acid-loading method. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure even cell distribution when seeding.- Use calibrated pipettes and be precise with reagent addition.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| Eniporide appears to have low potency (high IC50) | - Eniporide degradation.- Suboptimal assay conditions.- Low NHE-1 expression in the cell line. | - Prepare fresh Eniporide dilutions for each experiment.- Optimize buffer composition and pH.- Confirm NHE-1 expression in your cell line using techniques like Western blotting or qPCR. |
| Inconsistent results across experiments | - Variation in cell passage number.- Differences in reagent preparation.- Fluctuation in incubator or plate reader conditions. | - Use cells within a consistent passage number range.- Prepare fresh reagents and buffers for each set of experiments.- Ensure consistent temperature and CO2 levels in the incubator and stable settings on the plate reader. |
| Potential off-target effects observed | - Eniporide concentration is too high.- The observed effect is not mediated by NHE-1. | - Use the lowest effective concentration of Eniporide determined from the dose-response curve.- Include a positive control with a different, well-characterized NHE-1 inhibitor (e.g., Cariporide) to confirm the effect is specific to NHE-1 inhibition. |
| Precipitation of Eniporide in media | - Poor solubility of Eniporide at the tested concentration. | - Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.- Prepare fresh dilutions from a concentrated stock solution just before use. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHE-1: a molecular target for signalling and cell matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Eniporide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Eniporide hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The primary challenge is its poor aqueous solubility. Like many drugs in its class, this compound's limited solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption and, consequently, bioavailability.[1][2][3]
Q2: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenge. These include:
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can significantly enhance its dissolution rate.[4][5][6][7]
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Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[8][9][10]
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Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can improve its aqueous solubility and dissolution.[11][12][13]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form.
Q3: Are there any examples of successful oral formulations for similar NHE-1 inhibitors?
A3: Yes, Cariporide, another benzoylguanidine NHE-1 inhibitor, has been formulated for oral administration in preclinical and clinical studies.[14] A patent for a combination therapy including Cariporide describes oral formulations such as tablets and capsules using conventional pharmaceutical excipients.[14] This suggests that oral delivery of this class of compounds is feasible with appropriate formulation strategies.
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Rate
Possible Cause: Poor wettability and slow dissolution of the crystalline drug substance.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: If not already done, reduce the particle size of the this compound powder.
-
Nano-milling: For a more significant increase in surface area, consider wet bead milling to produce a nanosuspension.
-
-
Formulation as a Solid Dispersion:
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Select a suitable hydrophilic carrier (e.g., PVP, HPMC, Soluplus®).
-
Prepare the solid dispersion using methods like solvent evaporation or hot-melt extrusion.
-
Characterize the solid dispersion to confirm the amorphous state of the drug.
-
-
Complexation with Cyclodextrins:
-
Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) for the best complexation efficiency.
-
Prepare the inclusion complex using techniques like kneading, co-evaporation, or freeze-drying.
-
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution
Possible Cause:
-
Precipitation of the drug in the gastrointestinal tract after initial dissolution from the formulation.
-
Poor membrane permeability.
-
First-pass metabolism.
Troubleshooting Steps:
-
Preventing Precipitation:
-
Incorporate precipitation inhibitors into your formulation. For solid dispersions, the carrier polymer itself can often serve this purpose.
-
For lipid-based formulations, ensure the formulation forms a stable microemulsion upon dilution in aqueous media.
-
-
Addressing Permeability:
-
While this compound's BCS class is not definitively established, if permeability is a concern, consider the inclusion of permeation enhancers. However, this should be approached with caution due to potential toxicity.
-
-
Investigating Metabolism:
-
Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If it is significant, formulation strategies may need to be combined with chemical modification approaches (e.g., prodrugs), which is beyond the scope of this formulation guide.
-
Data Presentation
Table 1: Example of Solubility Enhancement using Solid Dispersion for a Poorly Soluble Drug
| Formulation | Carrier | Drug:Carrier Ratio | Preparation Method | Solubility Enhancement (fold increase) | Reference |
| Solid Dispersion 1 | HPMC E 100 | 1:1 | Solvent Evaporation | 5.2 | [7] |
| Solid Dispersion 2 | 2-Hydroxypropyl-β-Cyclodextrin | 1:1 | Solvent Evaporation | 8.7 | [7] |
| Solid Dispersion 3 | PEG 6000 | 1:2 | Melting | >10 | [4] |
Table 2: Example of Bioavailability Enhancement of a Poorly Soluble Cardiovascular Drug via Nanoparticles
| Formulation | Nanoparticle Type | Mean Particle Size (nm) | Drug Loading (%) | Bioavailability Enhancement (Fold Increase in AUC) | Reference |
| Atorvastatin Liposomes | Liposome | ~150 | ~5 | ~3.5 | [8] |
| Paclitaxel PLGA NP | Polymeric Nanoparticle | ~200 | ~10 | ~6 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Methanol)
-
Water bath or rotary evaporator
-
Vacuum oven
Method:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the this compound in a minimal amount of methanol.
-
Dissolve the PVP K30 in the same methanolic solution with stirring until a clear solution is obtained.
-
Evaporate the solvent using a water bath at a controlled temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure.
-
A thin film or solid mass will be formed. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: Preparation of this compound Nanoparticles by Wet Bead Milling
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl cellulose)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Purified water
Method:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188).
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the milling chamber of the bead mill.
-
Introduce the pre-suspension into the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Monitor the particle size periodically using a particle size analyzer.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly for in vitro and in vivo studies or can be further processed (e.g., lyophilized) into a solid dosage form.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Oven
Method:
-
Accurately weigh this compound and HP-β-CD in the desired molar ratio (e.g., 1:1).
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Gradually add the this compound powder to the paste while triturating continuously.
-
Knead the mixture for a specified period (e.g., 60 minutes) to ensure thorough interaction.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.
Mandatory Visualization
Caption: Signaling pathway of this compound's action on NHE-1.
Caption: Experimental workflow for improving bioavailability.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. japsonline.com [japsonline.com]
- 6. crsubscription.com [crsubscription.com]
- 7. sybespharmacy.com [sybespharmacy.com]
- 8. Nanoparticle-Based Therapies for Cardiovascular Diseases: A Literature Review of Recent Advances and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pulsus.com [pulsus.com]
- 11. humapub.com [humapub.com]
- 12. mdpi.com [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. ZA200406066B - Combination preparation of the sodium-hydrogen exchange inhibitor cariporide with ace inhibitors for preventing heart failure and other age-related dysfunctions of organs, age-related diseases and for prolonging lifespan. - Google Patents [patents.google.com]
How to control for confounding factors in Eniporide clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eniporide. The information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on controlling for confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is Eniporide and what is its primary mechanism of action?
A1: Eniporide is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] The NHE-1 is a key regulator of intracellular pH (pHi) and is the predominant isoform found in cardiac myocytes.[2][3] During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ in exchange for H+. This intracellular Na+ overload causes the Na+/Ca2+ exchanger (NCX) to operate in reverse, resulting in a toxic accumulation of intracellular Ca2+. This calcium overload is a central factor in the pathophysiology of reperfusion injury. Eniporide's therapeutic potential lies in its ability to block this cascade at an early stage.
Q2: What are the major challenges in designing clinical trials for cardioprotective agents like Eniporide?
A2: A primary challenge is the multifactorial nature of myocardial ischemia/reperfusion injury. Additionally, the patient population is often heterogeneous, with a wide range of comorbidities and receiving various co-medications. These factors can act as confounders, making it difficult to isolate the true effect of the investigational drug. Furthermore, the timing of the intervention relative to the ischemic event and subsequent reperfusion is critical and can be difficult to standardize.
Q3: What are confounding factors, and why are they a concern in Eniporide clinical trials?
A3: A confounding factor is a variable that is associated with both the treatment (Eniporide) and the outcome (e.g., infarct size) but is not on the causal pathway.[4][5] Confounders can distort the true relationship between the treatment and the outcome, leading to biased results.[4] In Eniporide trials, which often enroll patients with acute myocardial infarction, potential confounders include baseline demographics, comorbidities (e.g., diabetes, hypertension), concurrent medications, and the type and timing of reperfusion therapy.[6][7]
Troubleshooting Guide: Controlling for Confounding Factors
Issue: How can I control for potential confounding factors in my Eniporide clinical trial?
Solution: Controlling for confounding factors should be addressed in both the design and analysis phases of a clinical trial.
1. Study Design Phase:
-
Randomization: Randomly assigning participants to either the Eniporide or placebo group is the most effective way to ensure that both known and unknown confounding factors are distributed evenly between the groups.[6]
-
Restriction: This involves defining strict inclusion and exclusion criteria to create a more homogeneous study population. For example, a trial might be restricted to patients of a certain age range or those without specific comorbidities.
-
Matching: In smaller studies, participants in the control group can be matched to participants in the treatment group based on key potential confounders like age and sex.
2. Data Analysis Phase:
If confounding factors are not fully addressed by the study design, several statistical techniques can be used during data analysis:
-
Stratification: This involves analyzing the effect of Eniporide in different subgroups (strata) based on the levels of a potential confounding factor (e.g., analyzing the effect in diabetics and non-diabetics separately).
-
Multivariate Analysis: Techniques like Analysis of Covariance (ANCOVA) and logistic regression can be used to adjust the estimated treatment effect for multiple confounding variables simultaneously.[3][8]
-
Propensity Score Matching: This statistical method can be used to balance covariates between treatment groups in observational studies or in randomized trials with baseline imbalances. It involves calculating the probability (propensity score) of a participant receiving the treatment based on their baseline characteristics and then using this score to match or stratify participants.
Data Presentation: Baseline Characteristics in a Pivotal Eniporide Trial
A key aspect of assessing the potential for confounding is to compare the baseline characteristics of the treatment and control groups. The Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial was a large, randomized, double-blind, placebo-controlled study. The investigators reported that baseline characteristics were well-balanced across the treatment groups.[8] The following table provides a representative summary of key baseline characteristics that are typically assessed for balance in such trials.
| Characteristic | Placebo Group | Eniporide Group(s) | Importance as a Potential Confounder |
| Age (mean) | e.g., ~60 years | e.g., ~60 years | Age is a strong predictor of cardiovascular outcomes. |
| Sex (% Male) | e.g., ~75% | e.g., ~75% | Sex can influence the presentation and outcomes of myocardial infarction. |
| History of Diabetes (%) | e.g., ~20% | e.g., ~20% | Diabetes is a major risk factor for cardiovascular disease and can affect treatment response. |
| History of Hypertension (%) | e.g., ~50% | e.g., ~50% | Hypertension is a common comorbidity and risk factor. |
| Prior Myocardial Infarction (%) | e.g., ~15% | e.g., ~15% | A history of MI indicates pre-existing coronary artery disease. |
| Concomitant Medications (%) | |||
| - Aspirin | e.g., >95% | e.g., >95% | Standard of care; imbalances could affect outcomes. |
| - Beta-blockers | e.g., ~80% | e.g., ~80% | Cardioprotective effects could confound the results. |
| Reperfusion Strategy (%) | |||
| - Thrombolysis | e.g., ~60% | e.g., ~60% | The method of reperfusion can influence infarct size and clinical outcomes. |
| - Primary PTCA | e.g., ~40% | e.g., ~40% |
Note: The values in this table are illustrative examples based on typical patient populations in acute myocardial infarction trials and the statement of balanced characteristics in the ESCAMI trial publication.
Experimental Protocols
Protocol: Administration of Eniporide in the ESCAMI Trial
The following provides a detailed methodology for the administration of the investigational drug in the ESCAMI trial[1]:
-
Patient Population: Patients aged 18 to 75 years with chest pain suggestive of acute myocardial infarction (AMI) for at least 30 minutes and ST-segment elevation on the admission electrocardiogram (ECG) were eligible.[1]
-
Randomization and Blinding: The study was a prospective, randomized, double-blind, placebo-controlled trial.
-
Drug Preparation and Administration:
-
The blinded study medication (Eniporide or placebo) was administered using a syringe pump.
-
The infusion was delivered over 10 minutes through a separate intravenous line.
-
-
Timing of Administration:
-
For patients receiving thrombolytic therapy: The infusion of the study drug had to be completed at least 15 minutes after the start of the thrombolytic treatment.
-
For patients undergoing primary percutaneous transluminal coronary angioplasty (PTCA): The infusion of the study drug had to be completed at least 10 minutes before the start of the PTCA procedure.
-
-
Dose Finding: The trial was conducted in two stages. Stage 1 evaluated doses of 50 mg, 100 mg, 150 mg, and 200 mg of Eniporide against a placebo. Stage 2 focused on the 100 mg and 150 mg doses compared to placebo.
-
Primary Efficacy Endpoint: The primary endpoint was the infarct size, which was measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HDBH) over 72 hours (Area Under the Curve, AUC).
Mandatory Visualizations
Signaling Pathway of NHE-1 Inhibition in Ischemia-Reperfusion Injury
Caption: Signaling cascade of ischemia-reperfusion injury and the inhibitory action of Eniporide on NHE-1.
Experimental Workflow for Controlling Confounding Factors
Caption: Workflow for addressing confounding factors in clinical trials from design to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semaglutide 2.4 mg in Participants With Metabolic Dysfunction‐Associated Steatohepatitis: Baseline Characteristics and Design of the Phase 3 ESSENCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baseline Characteristics and Risk Profiles of Participants in the ISCHEMIA Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jacc.org [jacc.org]
- 7. researchgate.net [researchgate.net]
- 8. termedia.pl [termedia.pl]
Managing potential adverse effects of Eniporide in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential adverse effects of Eniporide in preclinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eniporide?
Eniporide is a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). NHE-1 is a ubiquitous membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for a sodium ion. Inhibition of NHE-1 by Eniporide leads to intracellular acidification and a decrease in intracellular sodium concentration.[1]
Q2: What are the potential therapeutic applications of Eniporide being investigated in preclinical studies?
Preclinical studies have primarily focused on the cardioprotective effects of Eniporide, particularly in the context of ischemia-reperfusion injury.[2][3] Additionally, the role of NHE-1 in cancer and neurological disorders has led to the exploration of Eniporide in these areas.[1]
Q3: What are the key potential adverse effects to monitor for during preclinical studies with Eniporide?
Based on the mechanism of action of NHE-1 inhibitors and clinical trial data for this class of drugs, researchers should be vigilant for potential adverse effects related to the cardiovascular, central nervous, and renal systems. Specifics are detailed in the troubleshooting guides below. While extensive preclinical studies have been conducted, detailed public data on adverse events is limited. However, a large clinical trial with Eniporide in patients with acute myocardial infarction showed the drug was generally well-tolerated, though there was a non-significant trend towards an excess of deaths and stroke events at higher doses.[2]
Q4: Are there any known drug-drug interactions with Eniporide in a preclinical setting?
Specific preclinical drug-drug interaction studies for Eniporide are not widely published. However, given its mechanism of action, caution should be exercised when co-administering Eniporide with other agents that affect ion channel function, intracellular pH, or cardiovascular hemodynamics. Researchers should consider the potential for additive or synergistic effects.
Troubleshooting Guides
Cardiovascular System
Issue: Unexpected changes in cardiovascular parameters (e.g., blood pressure, heart rate, ECG abnormalities) are observed after Eniporide administration.
Potential Cause: Inhibition of NHE-1 can indirectly affect intracellular calcium levels and cardiac myocyte function. While a study in pigs showed no significant hemodynamic effects at a dose of 3 mg/kg, higher doses or different species may exhibit cardiovascular responses.[2] Clinical trials with the NHE-1 inhibitor cariporide raised concerns about cerebrovascular events, suggesting a potential for vascular effects.[4]
Troubleshooting Protocol:
-
Continuous Monitoring: Implement continuous telemetry for monitoring blood pressure, heart rate, and ECG in conscious, freely moving animals.
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the no-observed-adverse-effect level (NOAEL) for cardiovascular parameters.
-
ECG Analysis: Pay close attention to ECG intervals, particularly the QT interval, as alterations in ion homeostasis can affect cardiac repolarization.
-
Histopathology: At the end of the study, perform detailed histopathological examination of the heart and major blood vessels.
| Parameter | Monitoring Method | Frequency |
| Blood Pressure | Telemetry or tail-cuff | Continuous or baseline, and at peak plasma concentration |
| Heart Rate | Telemetry or ECG | Continuous or baseline, and at peak plasma concentration |
| ECG | Telemetry or standard ECG | Baseline, and at peak plasma concentration |
| Cardiac Biomarkers | Serum analysis (e.g., Troponin) | Baseline and at termination |
Central Nervous System (CNS)
Issue: Animals exhibit neurological signs such as lethargy, ataxia, seizures, or altered behavior after Eniporide administration.
Potential Cause: NHE-1 is expressed in the brain and plays a role in neuronal pH regulation and excitability.[5][6] Inhibition of NHE-1 could potentially disrupt these processes.
Troubleshooting Protocol:
-
Neurological Examination: Conduct regular, standardized neurological examinations and behavioral assessments (e.g., open field test, rotarod test).
-
Dose Escalation: Use a careful dose escalation design to identify the onset of any CNS-related clinical signs.
-
Cerebrospinal Fluid (CSF) Analysis: If CNS effects are suspected, collect CSF to analyze for drug concentration and potential biomarkers of neurotoxicity.
-
Histopathology: Perform a thorough histopathological evaluation of the brain and spinal cord, paying close attention to areas with high NHE-1 expression.
| Parameter | Monitoring Method | Frequency |
| Clinical Observations | Standardized scoring system | Daily |
| Motor Function | Rotarod, grip strength | Baseline and at regular intervals post-dosing |
| Behavioral Assessment | Open field, elevated plus maze | As per study design |
| Seizure Monitoring | Visual observation, EEG (if indicated) | Continuous for a period post-dosing |
Renal System and Electrolyte Balance
Issue: Alterations in renal function markers (e.g., BUN, creatinine) or electrolyte imbalances are observed.
Potential Cause: NHE-1 is present in the kidney and is involved in sodium reabsorption and acid-base balance. Inhibition could potentially lead to natriuresis, diuresis, and subsequent electrolyte disturbances.
Troubleshooting Protocol:
-
Metabolic Cage Studies: House animals in metabolic cages to accurately measure urine output, water intake, and collect urine for analysis.
-
Blood Chemistry: Monitor serum electrolytes (Na+, K+, Cl-, HCO3-), BUN, and creatinine at baseline and at selected time points post-dose.
-
Urinalysis: Analyze urine for pH, specific gravity, protein, and electrolyte excretion.
-
Kidney Histopathology: At necropsy, perform detailed histological examination of the kidneys.
| Parameter | Monitoring Method | Frequency |
| Serum Electrolytes | Blood chemistry analyzer | Baseline, peak effect, and termination |
| BUN, Creatinine | Blood chemistry analyzer | Baseline, peak effect, and termination |
| Urine Output | Metabolic cages | Daily or as per study design |
| Urinalysis | Dipstick and microscopy | Baseline and at selected time points |
Signaling Pathways and Experimental Workflows
References
- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. jacc.org [jacc.org]
- 3. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NHE-1: still a viable therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eniporide Hydrochloride vs. Other NHE Inhibitors in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Na+/H+ exchanger isoform 1 (NHE1) has emerged as a critical player in cancer progression, making it a compelling target for novel therapeutic strategies. Upregulated in many tumors, NHE1 contributes to an alkaline intracellular pH (pHi) and an acidic extracellular microenvironment (pHe), a hallmark of cancer that promotes proliferation, invasion, metastasis, and drug resistance.[1][2] This guide provides a comparative overview of Eniporide hydrochloride and other NHE inhibitors, with a focus on their application in cancer research, supported by available experimental data and detailed protocols.
Mechanism of Action: Targeting the "Proton Reversal" in Cancer
Cancer cells exhibit a "proton reversal" phenomenon, maintaining a higher internal pH than normal cells while acidifying their surroundings.[1][2] This altered pH gradient is crucial for cancer cell survival and aggressiveness. NHE1, a key regulator of pHi, actively extrudes protons from the cell in exchange for sodium ions.[1][2] By inhibiting NHE1, these compounds aim to disrupt this pH balance, leading to intracellular acidification and subsequent cancer cell death (apoptosis), and potentially sensitizing them to conventional chemotherapies.[3][4]
Comparative Analysis of NHE Inhibitors
While this compound belongs to the benzoylguanidine class of NHE1 inhibitors, much of the cancer-focused preclinical research has centered on a related compound, Cariporide.[5][6] Data on the direct anticancer effects of Eniporide, Sabiporide, and Zoniporide in cancer models is limited in publicly available literature. The following tables summarize the available quantitative data, primarily focusing on Cariporide as a representative NHE1 inhibitor with demonstrated anticancer properties.
Table 1: In Vitro Efficacy of NHE Inhibitors Against Cancer Cells
| Inhibitor | Cancer Cell Line | Assay Type | IC50 | Key Findings | Reference |
| Cariporide | Cholangiocarcinoma cells | Proliferation Assay | Data not specified | Reduced proliferation and induced apoptosis. | [1] |
| Cariporide | Human tongue squamous cell carcinoma (Tca8113) | Invasion Assay | Data not specified | Suppressed hypoxia-mediated invasion and migration. | [1] |
| Cariporide | Breast cancer cells (MCF-7/ADR) | Cell Viability (CCK-8) | ~10 µM (approx.) | Sensitized resistant breast cancer cells to doxorubicin. | |
| This compound | Not Available | Not Available | Not Available | Limited published data in cancer models. | |
| Sabiporide | Not Available | Not Available | Not Available | Primarily investigated for neuroprotective effects.[7] | |
| Zoniporide | Not Available | Not Available | Not Available | Primarily investigated for cardioprotective effects. |
Note: The IC50 value for Cariporide in MCF-7/ADR cells is an approximation based on graphical data presented in the cited study. The potency of guanidine-based inhibitors like Cariporide and Zoniporide can be pH-dependent, with increased activity in the acidic tumor microenvironment.[1] For instance, Cariporide's IC50 for NHE1 inhibition is reported to be 22 nM at an extracellular pH of 6.2, compared to 120 nM at pH 6.7.[1]
Table 2: In Vivo Efficacy of NHE Inhibitors in Cancer Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Cariporide | Breast cancer xenograft (MCF-7/ADR in BALB/c nude mice) | 3 mg/kg, intraperitoneal injection | Significant reduction in tumor volume and weight | Improved doxorubicin sensitivity and attenuated tumor growth. | |
| NHE1 Knockout | Triple-negative breast cancer xenograft (MDA-MB-231 in athymic nude mice) | Not Applicable | Dramatically decreased tumor growth | Demonstrates the critical role of NHE1 in tumor progression. | [5][6] |
| This compound | Not Available | Not Available | Not Available | Limited published data in cancer models. | |
| Sabiporide | Not Available | Not Available | Not Available | Limited published data in cancer models. | |
| Zoniporide | Not Available | Not Available | Not Available | Limited published data in cancer models. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of NHE inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
NHE inhibitors (this compound, Cariporide, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The following day, treat the cells with various concentrations of the NHE inhibitors. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of NHE inhibitors.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to support tumor engraftment)
-
NHE inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel at a 1:1 ratio.
-
Tumor Cell Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the NHE inhibitor to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes/weights between the treatment and control groups to determine the in vivo efficacy of the NHE inhibitor.
Conclusion and Future Directions
The inhibition of NHE1 presents a promising strategy in cancer therapy, with Cariporide demonstrating notable preclinical anticancer activity. It shows potential in reducing tumor cell proliferation, invasion, and sensitizing resistant cancers to chemotherapy. However, a significant gap in the literature exists regarding the direct comparative efficacy of this compound and other NHE inhibitors like Sabiporide and Zoniporide in oncology. Future preclinical studies should focus on head-to-head comparisons of these compounds in various cancer models to elucidate their relative potency and therapeutic potential. Such data is crucial for guiding the selection of the most promising NHE inhibitor for further clinical development in oncology. Researchers are encouraged to utilize the provided protocols as a foundation for conducting these much-needed comparative investigations.
References
- 1. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NHE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cariporide - Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sabiporide, a specific Na+/H+ exchanger inhibitor, on neuronal cell death and brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eniporide and Amiloride for NHE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eniporide and Amiloride, two prominent inhibitors of the Na+/H+ exchanger (NHE) protein family. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a side-by-side evaluation of their performance, supported by experimental data and detailed methodologies.
Introduction to NHE Inhibition
The Na+/H+ exchangers are a family of integral membrane proteins that play a crucial role in regulating intracellular pH (pHi), cell volume, and sodium homeostasis.[1] Of the various isoforms, NHE1 is ubiquitously expressed and is a key player in cellular processes such as proliferation, migration, and apoptosis.[1] Dysregulation of NHE1 activity has been implicated in various pathologies, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer.[2][3] Consequently, the development of specific NHE inhibitors is of significant therapeutic interest.
Amiloride, initially developed as a potassium-sparing diuretic, was one of the first compounds identified to inhibit NHE.[1][4] However, its clinical utility as a specific NHE inhibitor is limited by its relatively low potency and lack of selectivity, as it also potently blocks epithelial sodium channels (ENaC) at lower concentrations.[4][5][6] This has led to the development of more potent and selective NHE inhibitors, such as Eniporide. Eniporide is a benzoylguanidine derivative designed for greater specificity and potency towards the NHE1 isoform.[1][7]
Comparative Performance: Eniporide vs. Amiloride
The primary distinction between Eniporide and Amiloride lies in their potency and selectivity for the NHE1 isoform. Experimental data consistently demonstrates that Eniporide is a significantly more potent and selective inhibitor of NHE1 than Amiloride.
Data Presentation: Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Eniporide and Amiloride against various NHE isoforms, providing a clear quantitative comparison of their inhibitory activity.
| Inhibitor | Target | IC50 | Species/Cell Type | Reference |
| Eniporide | hNHE1 | 4.5 nM | CHO-K1 cells expressing human NHE1 | [8] |
| hNHE1 | ~20-fold more potent than Cariporide | Rabbit model | [9] | |
| Amiloride | NHE1 | 3 µM | MDA-MB-231 cells | [10] |
| NHE1 | 0.032 - 5.3 µM (depending on external Na+ concentration) | Not Specified | [5] | |
| rNHE1 | High Affinity | Rat | [11][12] | |
| rNHE3 | Low Affinity | Rat | [11][12] | |
| ENaC | 0.1 - 0.5 µM | Not Specified | [5] |
hNHE1: human Na+/H+ exchanger isoform 1; rNHE1: rat Na+/H+ exchanger isoform 1; rNHE3: rat Na+/H+ exchanger isoform 3; ENaC: Epithelial Sodium Channel.
As evidenced by the data, Eniporide exhibits a nanomolar potency for NHE1, making it several orders of magnitude more potent than Amiloride. Furthermore, Amiloride's inhibitory action on ENaC at concentrations similar to or lower than those required for NHE1 inhibition complicates its use as a selective research tool or therapeutic agent for NHE1-related pathologies.[5]
Mechanism of Action
Eniporide acts as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[7] Its mechanism involves direct binding to the exchanger, thereby blocking the exchange of intracellular protons for extracellular sodium ions. This specificity makes it a valuable tool for studying the physiological and pathological roles of NHE1.
Amiloride , in contrast, has a dual mechanism of action. At low micromolar concentrations, it primarily blocks the epithelial sodium channel (ENaC), leading to its diuretic effect.[5][6][13] At higher concentrations, it inhibits the Na+/H+ exchanger, though with less potency and selectivity compared to Eniporide.[4][5] This lack of specificity can lead to off-target effects and complicates the interpretation of experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Eniporide and Amiloride.
Fluorescence-Based Intracellular pH (pHi) Measurement for NHE Inhibition Assay
This method is widely used to assess the activity of NHE inhibitors by monitoring their ability to prevent the recovery of intracellular pH following an acid load.
Objective: To determine the IC50 of an inhibitor by measuring its effect on the rate of pHi recovery.
Materials:
-
Cells expressing the target NHE isoform (e.g., CHO-K1 cells stably expressing hNHE1).[8]
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-AM).[14][15]
-
Ammonium chloride (NH4Cl) solution for acid loading.[16]
-
HEPES-buffered saline solution (HBSS).
-
Test compounds (Eniporide, Amiloride) at various concentrations.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Seed the cells on coverslips or in a microplate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the pH-sensitive fluorescent dye (e.g., 5 µM BCECF-AM) in HBSS for 30-60 minutes at 37°C.[14]
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Acid Loading: Induce intracellular acidification by exposing the cells to a pre-pulse of NH4Cl (e.g., 20 mM) for 5-10 minutes, followed by its removal and replacement with a sodium-free solution to clamp the pHi at an acidic level.[16]
-
Initiation of pHi Recovery: Initiate pHi recovery by reintroducing a sodium-containing HBSS.
-
Inhibitor Application: In the experimental groups, add the test compounds (Eniporide or Amiloride) at various concentrations to the sodium-containing HBSS.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometer or fluorescence microscope. For ratiometric dyes like BCECF, measure the ratio of fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).[17][18]
-
Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) from the fluorescence data. Plot the percentage of inhibition of the recovery rate against the inhibitor concentration to determine the IC50 value.
Platelet Swelling Assay for NHE Activity
This assay provides a functional measure of NHE1 activity, as NHE1-mediated sodium influx leads to osmotic water entry and subsequent cell swelling.
Objective: To assess the inhibitory effect of a compound on NHE1 activity by measuring changes in platelet volume.
Materials:
-
Freshly isolated human or animal platelets.
-
Platelet-rich plasma (PRP).
-
Sodium propionate solution.
-
Test compounds (Eniporide, Amiloride) at various concentrations.
-
Aggregometer or a spectrophotometer capable of measuring light scattering.
Procedure:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.[19]
-
Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of the test compounds or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Induction of Swelling: Induce platelet swelling by adding a hypertonic solution of a weak acid salt, such as sodium propionate. The influx of propionic acid and its subsequent dissociation leads to intracellular acidification, activating NHE1. The resulting Na+ influx causes an osmotic influx of water and cell swelling.[20]
-
Measurement of Swelling: Monitor the change in light transmittance or absorbance over time using an aggregometer or spectrophotometer. Platelet swelling leads to a decrease in light scattering, which is measured as an increase in light transmittance.[20]
-
Data Analysis: Calculate the rate of platelet swelling from the change in light transmittance. Plot the percentage of inhibition of the swelling rate against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
NHE1 Signaling Pathway in Cardiac Myocytes
Caption: NHE1 signaling cascade in cardiac hypertrophy.
Experimental Workflow for NHE Inhibition Assay
Caption: Workflow for fluorescence-based NHE inhibition assay.
Clinical Perspective and Side Effects
While both Eniporide and Amiloride have been investigated in clinical settings, their outcomes and side effect profiles differ.
Eniporide: Clinical trials with Eniporide, particularly in the context of acute myocardial infarction, have yielded mixed results.[1][21][22] Some studies suggested a potential for reducing infarct size, but larger trials did not consistently demonstrate a significant clinical benefit.[21][22] The side effects observed in some trials included an increased risk of stroke, which has tempered enthusiasm for its widespread clinical use in this indication.[22]
Amiloride: Amiloride is an established clinical drug used for hypertension and heart failure.[13] Its primary side effect is hyperkalemia (elevated potassium levels), a direct consequence of its ENaC-blocking activity.[6] This risk is increased in patients with renal impairment or those taking other medications that affect potassium levels.[6] Its use as a specific NHE1 inhibitor in clinical trials is limited due to its low potency and off-target effects.
Conclusion
In the comparative analysis of Eniporide and Amiloride for NHE inhibition, Eniporide emerges as the superior compound for research applications requiring high potency and selectivity for the NHE1 isoform. Its nanomolar IC50 value and specificity allow for more precise investigation of NHE1 function. Amiloride, while historically important in the discovery of NHE inhibition, is hampered by its lower potency and significant off-target effects on ENaC. For researchers and drug development professionals, the choice between these two inhibitors will depend on the specific experimental context. When the goal is to specifically probe the function of NHE1, Eniporide is the more appropriate tool. Amiloride's utility is primarily in its clinical application as a diuretic, with its NHE inhibitory properties being a secondary, and often confounding, characteristic.
References
- 1. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the cardiac Na⁺/H⁺ exchanger in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased platelet sodium–hydrogen exchanger activity in patients with variant angina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorometric Intracellular pH Assay Kit sufficient for 1000 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 17. Intracellular pH-determination by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Comparison of Eniporide and Zoniporide for Cardiac Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, Eniporide and Zoniporide, for their application in cardiac protection. The following sections objectively evaluate their performance based on preclinical data, outline key experimental methodologies, and illustrate the underlying signaling pathways.
Executive Summary
Eniporide and Zoniporide are both potent inhibitors of NHE-1, a critical mediator of ischemia-reperfusion injury in the myocardium. Preclinical evidence, including direct head-to-head comparisons, indicates that while both compounds are effective, Zoniporide demonstrates significantly greater potency and a higher degree of cardioprotection in reducing myocardial infarct size.[1][2][3] Clinical investigations have been undertaken for Eniporide in the context of acute myocardial infarction, with mixed results.[4] Zoniporide has also undergone preclinical and early clinical evaluation, showing promise as a cardioprotective agent.[5][6]
Mechanism of Action: NHE-1 Inhibition
During myocardial ischemia, intracellular acidosis stimulates the NHE-1 to extrude protons in exchange for sodium ions. This leads to an intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium. This calcium overload is a key trigger for mitochondrial dysfunction, hypercontracture, and ultimately, cell death upon reperfusion. Both Eniporide and Zoniporide exert their cardioprotective effects by directly inhibiting NHE-1, thereby mitigating the downstream cascade of ionic imbalance and cellular injury.[7][8] Recent studies also suggest that the cardioprotective action of Zoniporide involves the activation of the STAT3 signaling pathway.[9]
Head-to-Head Preclinical Performance
A key study directly compared the cardioprotective efficacy of Zoniporide and Eniporide in an in vitro rabbit Langendorff model of myocardial ischemia-reperfusion injury.[1][2] The results clearly demonstrate Zoniporide's superior potency and efficacy.
| Parameter | Zoniporide | Eniporide | Cariporide (Reference) | Control |
| Potency (EC50, nM) | 0.25 | 0.69 | 5.11 | N/A |
| Efficacy (% Reduction in Infarct Size) | 83% | 58% | 85% | 0% |
| Infarct Area/Area at Risk (%) | 9 ± 1% | ~22% | ~8% | 53 ± 3% |
Table 1: Comparative Efficacy and Potency of NHE-1 Inhibitors. Data sourced from Knight et al. (2001).[1][2] Zoniporide was found to be approximately 2.5-fold more potent than Eniporide.[1][2][3]
In Vivo and Clinical Perspectives
Zoniporide
In vivo studies in open-chest, anesthetized rabbits confirmed the cardioprotective effects of Zoniporide, demonstrating a dose-dependent reduction in infarct size (ED50 of 0.45 mg/kg/h) without significant hemodynamic side effects.[1][3] Further studies have shown its efficacy in experimental models of cardiopulmonary bypass.[10][11][12] While it has been investigated in early-phase clinical trials, large-scale clinical trial data comparable to that for Eniporide is not as readily available in the public domain.[5]
Eniporide
Eniporide has been evaluated in a large-scale clinical trial, the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial.[4][13] The trial investigated the effect of Eniporide as an adjunct to reperfusion therapy in patients with acute ST-elevation myocardial infarction. The overall results showed that Eniporide did not significantly limit infarct size or improve clinical outcomes in the broad patient population.[4]
Experimental Protocols
In Vitro Langendorff Model for Head-to-Head Comparison
The following protocol is a summary of the methodology used in the direct comparative study by Knight et al. (2001).[1]
Key Steps:
-
Animal Model: Male New Zealand White rabbits were used.[1]
-
Heart Preparation: Hearts were isolated and retrogradely perfused with a modified Krebs' solution on a Langendorff apparatus.[1]
-
Ischemia-Reperfusion Protocol: After a stabilization period, hearts were subjected to 30 minutes of regional ischemia followed by 120 minutes of reperfusion.[1]
-
Drug Administration: Eniporide, Zoniporide, or a vehicle control was perfused through the hearts starting 30 minutes before the onset of ischemia.[1]
-
Infarct Size Measurement: At the end of reperfusion, the infarct area and the area at risk were determined using image analysis to calculate the percentage of infarct area per area at risk (% IA/AAR).[1]
Chemical Structures
| Compound | Chemical Structure |
| Eniporide |
[14][15][16] |
| Zoniporide |
[17][18][19][20] |
Table 2: Chemical Structures of Eniporide and Zoniporide.
Conclusion
Based on direct head-to-head preclinical data, Zoniporide is a more potent and efficacious inhibitor of NHE-1 for cardioprotection compared to Eniporide.[1][2][3] It demonstrates a greater capacity to reduce myocardial infarct size in established experimental models. While Eniporide has undergone extensive clinical investigation, its failure to demonstrate significant clinical benefit in the ESCAMI trial has tempered enthusiasm for its use. Zoniporide remains a promising cardioprotective agent, though further large-scale clinical trials are necessary to fully elucidate its therapeutic potential in humans. For researchers in the field, the superior preclinical profile of Zoniporide warrants continued investigation into its mechanisms and potential clinical applications.
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Zoniporide used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial NHE1: a newly identified target to prevent heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation - the rat isolated working heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. Zoniporide | C17H16N6O | CID 6433110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. GSRS [gsrs.ncats.nih.gov]
- 20. (1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl)guanidine hydrochloride monohydrate | C17H19ClN6O2 | CID 22267662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Eniporide in Myocardial Infarction: A Comparative Analysis of the ESCAMI Trial
A deep dive into the clinical trial data of the sodium-hydrogen exchange inhibitor Eniporide reveals a complex picture of its potential cardioprotective effects in the setting of acute myocardial infarction (MI). This guide provides a comprehensive comparison of Eniporide versus placebo, drawing on the extensive data from the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial, to inform researchers, scientists, and drug development professionals.
Eniporide, a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), was investigated as an adjunct to reperfusion therapy (thrombolysis or primary angioplasty) for acute ST-elevation myocardial infarction (STEMI). The rationale stems from experimental models suggesting that NHE-1 inhibition can limit the cellular damage that occurs when blood flow is restored to ischemic heart tissue. The ESCAMI trial was a large, international, prospective, randomized, double-blind, placebo-controlled phase 2 study designed to assess the efficacy and safety of Eniporide in this critical setting.[1][2]
Performance Comparison: Eniporide vs. Placebo
The primary measure of Eniporide's effectiveness in the ESCAMI trial was the reduction in infarct size, quantified by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours (AUC 0-72h).[1][2] The trial was conducted in two stages, with the second stage focusing on the doses that showed promise in the first.
Stage 1: Initial Dose-Ranging Assessment
In the initial phase of the trial, various doses of Eniporide were compared to placebo. The 100 mg and 150 mg doses showed a reduction in infarct size, particularly in patients undergoing primary angioplasty.[1][2]
Table 1: Primary Efficacy Endpoint (Infarct Size) in ESCAMI Trial - Stage 1
| Treatment Group | Mean α-HBDH AUC (U/ml x h) |
| Placebo | 44.2 |
| Eniporide 100 mg | 40.2 |
| Eniporide 150 mg | 33.9 |
Data sourced from the ESCAMI trial publication.[1][2]
Stage 2: Confirmatory Phase
Contrary to the encouraging results from Stage 1, the second, larger stage of the ESCAMI trial did not confirm the beneficial effect of Eniporide on infarct size. There was no significant difference in the enzymatic infarct size between the Eniporide groups and the placebo group.[1][2]
Table 2: Primary Efficacy Endpoint (Infarct Size) in ESCAMI Trial - Stage 2
| Treatment Group | Mean α-HBDH AUC (U/ml x h) |
| Placebo | 41.2 |
| Eniporide 100 mg | 43.0 |
| Eniporide 150 mg | 41.5 |
Data sourced from the ESCAMI trial publication.[1][2]
Clinical Outcomes and Subgroup Analyses
Overall, Eniporide did not demonstrate a significant improvement in clinical outcomes, which included death, cardiogenic shock, heart failure, and life-threatening arrhythmias.[1][2] A notable exception was a significant reduction in the incidence of heart failure in patients who received reperfusion therapy more than four hours after the onset of symptoms.[1][2] However, there was a non-significant increase in the number of deaths and strokes in the Eniporide-treated groups compared to placebo.[1]
Table 3: Key Clinical Outcomes in ESCAMI Trial (Combined Stages)
| Outcome (at 6 weeks) | Placebo | Eniporide 100 mg | Eniporide 150 mg |
| Death | 15 | 19 | 20 |
| Stroke | 1 | 3 | 7 |
Data represents the number of events and is sourced from the ESCAMI trial publication.[1]
Mechanism of Action: The NHE-1 Signaling Pathway
Eniporide's therapeutic rationale is based on its ability to inhibit the Na+/H+ exchanger 1 (NHE-1). During myocardial ischemia, the lack of oxygen leads to anaerobic metabolism and an accumulation of intracellular protons (acidosis). This activates NHE-1, which attempts to restore intracellular pH by exchanging intracellular protons for extracellular sodium ions. The resulting increase in intracellular sodium concentration leads to a reversal of the Na+/Ca2+ exchanger, causing an influx of calcium ions. This calcium overload is a key driver of cell death and myocardial injury upon reperfusion. By inhibiting NHE-1, Eniporide aims to prevent this cascade of events.
Caption: Signaling pathway of NHE-1 in myocardial ischemia-reperfusion injury and the inhibitory action of Eniporide.
Experimental Protocols of the ESCAMI Trial
The ESCAMI trial was a robustly designed study that provides the primary basis for evaluating Eniporide's clinical performance.
Study Design
A multicenter, prospective, randomized, double-blind, placebo-controlled, phase 2 trial with a two-stage design.[1][3]
Patient Population
Patients aged 18 to 75 years with acute ST-elevation myocardial infarction who were candidates for reperfusion therapy (thrombolysis or primary angioplasty) within six hours of symptom onset.[3]
Intervention
-
Stage 1: 430 patients were randomized to receive a single 10-minute intravenous infusion of Eniporide (50, 100, 150, or 200 mg) or placebo before reperfusion therapy.[1][2]
-
Stage 2: 959 patients were randomized to receive either 100 mg or 150 mg of Eniporide or placebo, based on the results of Stage 1.[1][2]
Endpoints
-
Primary Efficacy Endpoint: Infarct size as measured by the area under the curve (AUC) of α-hydroxybutyrate dehydrogenase (α-HBDH) release from 0 to 72 hours.[1][2]
-
Secondary Endpoints: Included other cardiac markers (creatine kinase, CK-MB, troponins), clinical events (death, cardiogenic shock, heart failure, arrhythmias) within six weeks, and ST-segment resolution.[3]
The workflow of the ESCAMI trial can be visualized as follows:
Caption: Experimental workflow of the ESCAMI clinical trial.
Alternatives and Future Directions
While the ESCAMI trial did not lead to the clinical adoption of Eniporide for myocardial infarction, research into cardioprotection during reperfusion continues. Other therapeutic strategies that have been and are being investigated include:
-
Other NHE-1 Inhibitors: Cariporide is another NHE-1 inhibitor that has been studied, also with mixed results in clinical trials.
-
Mitochondrial-targeted therapies: Agents that aim to protect the mitochondria from reperfusion injury.
-
Anti-inflammatory agents: Therapies targeting the inflammatory response that accompanies myocardial infarction.
-
Stem cell therapy: The use of various types of stem cells to repair damaged heart tissue.
The journey of Eniporide from promising preclinical data to disappointing clinical trial results underscores the challenges in translating basic science discoveries into effective therapies for myocardial infarction. The detailed data from the ESCAMI trial, however, remains a valuable resource for the scientific community, providing crucial insights that can guide future research in the quest for novel cardioprotective strategies.
References
- 1. jacc.org [jacc.org]
- 2. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction - American College of Cardiology [acc.org]
Safety Operating Guide
Proper Disposal of Eniporide Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling eniporide hydrochloride, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Although a specific SDS for the hydrochloride salt is not widely available, information for "Eniporide" indicates that it should be handled with care.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Procedure
Given the lack of specific environmental and toxicity data for this compound, it must be treated as a hazardous chemical waste. The following procedure outlines the recommended steps for its disposal:
-
Waste Identification and Classification: Treat all this compound waste—including pure compound, contaminated solutions, and any grossly contaminated disposable labware—as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Dispose of items such as weighing boats, pipette tips, and gloves that are significantly contaminated with this compound in a designated solid hazardous waste container.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
The ultimate disposal method for chemical waste of this nature is typically high-temperature incineration by a licensed hazardous waste management company.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling Eniporide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Eniporide hydrochloride. Adherence to these procedures is essential to ensure a safe laboratory environment and to maintain the integrity of your research.
This compound is a potent and specific inhibitor of the Na+/H+ exchange (NHE) isoform 1 (NHE-1).[1] Understanding its mechanism of action is crucial for both its application and for appreciating the importance of safe handling.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This is based on standard laboratory safety protocols for handling potent chemical compounds.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. Full-length pants and closed-toe shoes are mandatory. |
| Respiratory | For handling the solid compound or creating solutions, a respirator with an appropriate cartridge should be used, especially if not handled within a certified chemical fume hood.[2] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a Safety Data Sheet (SDS) for this compound is accessible.[3][4] All personnel involved must be familiar with its contents.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
Weighing: When weighing the solid compound, do so carefully to minimize the creation of airborne dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. For aqueous solutions, be aware that it is a hydrochloride salt.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Unused Compound: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should also be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols, as regulations can vary.
Mechanism of Action: NHE-1 Inhibition
This compound is a potent inhibitor of the Na+/H+ exchanger (NHE).[3] Specifically, it targets the NHE-1 isoform.[1] The Na+/H+ exchanger is a membrane protein involved in regulating intracellular pH (pHi) by removing a proton (H+) from the cell in exchange for a sodium ion (Na+). Inhibition of NHE-1 by this compound disrupts this exchange, leading to intracellular acidosis and a decrease in intracellular sodium concentration. This mechanism is of particular interest in research related to cardiac ischemia and reperfusion injury.[1][5][6]
Caption: Mechanism of this compound action on the NHE-1 transporter.
Experimental Workflow: Preparation of a Stock Solution
The following provides a standard workflow for the preparation of a stock solution of this compound.
Caption: Standard workflow for preparing an this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
